molecular formula C5H5Cl2N3O B181954 4,6-Dichloro-5-methoxypyrimidin-2-amine CAS No. 13428-25-6

4,6-Dichloro-5-methoxypyrimidin-2-amine

Cat. No.: B181954
CAS No.: 13428-25-6
M. Wt: 194.02 g/mol
InChI Key: HJPXRPSGMWLORH-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methoxypyrimidin-2-amine is a useful research compound. Its molecular formula is C5H5Cl2N3O and its molecular weight is 194.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-5-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3O/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPXRPSGMWLORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(N=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280931
Record name 4,6-Dichloro-5-methoxy-2-pyrimidinamine
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Molecular Weight

194.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13428-25-6
Record name 4,6-Dichloro-5-methoxy-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13428-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-methoxy-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Starting Materials for 4,6-Dichloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,6-Dichloro-5-methoxypyrimidin-2-amine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of various biologically active molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its pyrimidine core, adorned with reactive chloro groups, a methoxy substituent, and an amino group, offers multiple points for chemical modification, making it a versatile intermediate. The strategic selection of starting materials is paramount, as it directly influences the efficiency, scalability, safety, and economic viability of the synthesis. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, focusing on the rationale behind the choice of core starting materials and the underlying chemical principles.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals a logical and convergent synthetic strategy. The molecule can be disconnected at the C-N and C-C bonds of the pyrimidine ring, suggesting a cyclocondensation reaction as the key ring-forming step.

The primary disconnection points are:

  • C4-Cl and C6-Cl bonds: These are typically introduced in the final step via chlorination of a corresponding dihydroxy pyrimidine precursor. This is a common and effective strategy for activating the pyrimidine ring for subsequent nucleophilic substitution reactions.

  • Pyrimidine Ring Formation: The core pyrimidine ring is most effectively constructed by reacting a three-carbon (C-C-C) dielectrophile with a guanidine-based (N-C-N) nucleophile.

This analysis logically leads to a two-step synthesis:

  • Cyclocondensation to form the 2-amino-5-methoxy-pyrimidine-4,6-diol intermediate.

  • Chlorination to yield the final product.

The choice of starting materials for the initial cyclocondensation step is the most critical decision in the entire synthetic sequence.

Retrosynthesis target This compound intermediate 2-Amino-5-methoxy-pyrimidine-4,6-diol target->intermediate Chlorination reagent POCl₃ (Chlorinating Agent) target->reagent start1 Diethyl 2-methoxymalonate (C3 Synthon) intermediate->start1 Cyclocondensation start2 Guanidine (N-C-N Synthon) intermediate->start2 Cyclocondensation

Caption: Retrosynthetic pathway for this compound.

Core Synthetic Route: Cyclocondensation Followed by Chlorination

The most prevalent and industrially scalable method for preparing this compound involves a two-stage process. This approach offers high yields and utilizes readily available starting materials.

Stage 1: Synthesis of 2-Amino-5-methoxy-pyrimidine-4,6-diol

This crucial step involves the base-catalyzed cyclocondensation of a substituted malonic ester with guanidine.

Key Starting Materials:

  • Diethyl 2-methoxymalonate: This molecule serves as the three-carbon electrophilic backbone, providing the C4, C5, and C6 atoms of the pyrimidine ring, along with the C5-methoxy group. Its ester functionalities are excellent leaving groups during the cyclization.

  • Guanidine Hydrochloride: Guanidine is the N-C-N nucleophilic component that provides the N1, C2, and N3 atoms, including the C2-amino group. It is typically used as its hydrochloride salt for stability and ease of handling.

  • Sodium Ethoxide or Sodium Methoxide: A strong base is required to deprotonate the guanidine hydrochloride, generating the free guanidine base in situ. This free base is the active nucleophile that attacks the malonic ester. The choice of alkoxide should match the alcohol solvent to prevent transesterification of the malonate.

Causality Behind Experimental Choices:

The reaction is a classic example of a condensation reaction to form a heterocyclic ring. The mechanism proceeds as follows:

  • Deprotonation: The strong base (sodium ethoxide) deprotonates guanidine hydrochloride to generate the highly nucleophilic free guanidine.

  • Nucleophilic Acyl Substitution: The guanidine attacks one of the carbonyl carbons of diethyl 2-methoxymalonate, leading to the displacement of an ethoxide ion and the formation of an acylguanidine intermediate.

  • Intramolecular Cyclization: A second, intramolecular nucleophilic attack occurs from a nitrogen atom of the guanidine moiety onto the remaining ester carbonyl group.

  • Elimination and Tautomerization: Elimination of a second molecule of ethanol and subsequent tautomerization of the resulting pyrimidine ring leads to the thermodynamically stable 2-amino-5-methoxy-pyrimidine-4,6-diol product.[1]

The use of an excess of sodium ethoxide ensures that the equilibrium is driven towards the formation of the free guanidine base, maximizing the reaction rate and yield.[1]

Detailed Experimental Protocol: Synthesis of 2-Amino-5-methoxy-pyrimidine-4,6-diol
  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with a solution of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Guanidine hydrochloride is added to the stirred sodium ethoxide solution. Subsequently, diethyl 2-methoxymalonate is added dropwise to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 78 °C for ethanol) and maintained for several hours. The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The precipitated product, the sodium salt of the diol, is collected by filtration. The salt is then dissolved in water and acidified with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the neutral 2-amino-5-methoxy-pyrimidine-4,6-diol. The solid product is collected by filtration, washed with water, and dried.

Stage 2: Chlorination of 2-Amino-5-methoxy-pyrimidine-4,6-diol

The conversion of the dihydroxy pyrimidine intermediate to the target dichloro compound is a critical activation step.

Key Starting Material/Reagent:

  • Phosphorus Oxychloride (POCl₃): This is the most commonly used and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups.[1][2] It acts as both a reagent and, often, as the solvent when used in large excess.

Causality Behind Experimental Choices:

The hydroxyl groups of 2-amino-5-methoxy-pyrimidine-4,6-diol exist predominantly in their keto tautomeric forms (a pyrimidine-4,6-dione). These keto groups are not readily substituted. Phosphorus oxychloride acts as a powerful dehydrating and chlorinating agent.

The mechanism is complex but is understood to involve the following key steps:

  • Phosphorylation: The oxygen of the keto group attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate and the release of a chloride ion.

  • Nucleophilic Attack by Chloride: The chloride ion then acts as a nucleophile, attacking the carbon atom (C4 or C6) and displacing the phosphate group, resulting in the formation of the C-Cl bond.

  • Role of Additives: The reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline or pyridine.[3][4] These bases act as catalysts and acid scavengers, neutralizing the HCl gas that is generated during the reaction, which helps to drive the reaction to completion and prevent unwanted side reactions.

Using POCl₃ in excess can serve as the solvent, ensuring that the reactants remain dissolved at the reaction temperature. However, more modern, environmentally conscious methods aim to reduce the amount of POCl₃ used, sometimes employing a high-boiling inert solvent.[2][3]

Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a flask equipped with a stirrer, reflux condenser (with a gas trap to handle HCl fumes), and a thermometer, 2-amino-5-methoxy-pyrimidine-4,6-diol is suspended in an excess of phosphorus oxychloride.

  • Addition of Catalyst: A catalytic amount of N,N-dimethylaniline is carefully added to the suspension.

  • Reaction Conditions: The mixture is heated to reflux (typically around 105-110 °C) and maintained for several hours until the reaction is complete, as indicated by TLC or HPLC.

  • Work-up and Isolation: The reaction mixture is cooled, and the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The remaining residue is then very cautiously quenched by pouring it onto crushed ice. This is a highly exothermic process and must be done with extreme care. The acidic aqueous solution is then neutralized with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude product. The solid is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Quantitative Data and Process Parameters

The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes typical parameters for this synthetic route.

ParameterStage 1: CyclocondensationStage 2: Chlorination
Key Reagents Diethyl 2-methoxymalonate, Guanidine HCl, NaOEtPOCl₃, N,N-Dimethylaniline
Solvent Absolute EthanolNeat (excess POCl₃) or high-boiling inert solvent
Temperature Reflux (~78 °C)Reflux (~105-110 °C)
Reaction Time 4 - 8 hours3 - 6 hours
Typical Yield 85 - 95%80 - 90%
Key Considerations Anhydrous conditions are crucial.Careful quenching of excess POCl₃. Proper handling of corrosive and toxic materials.

Alternative Starting Materials and Synthetic Strategies

While the above route is the most common, variations in starting materials exist, often dictated by availability and cost.

  • Alternative Malonic Esters: Other dialkyl 2-methoxymalonates (e.g., dimethyl, dipropyl) can be used, in which case the corresponding alkoxide base should be employed.

  • Vilsmeier-Haack Reagent for Chlorination: For some substituted pyrimidines, the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) can be an effective chlorinating system, sometimes offering milder reaction conditions.[1]

Workflow Visualization

The overall synthetic workflow can be visualized as a two-step process, highlighting the transformation from basic starting materials to the complex target molecule.

Workflow cluster_stage1 Stage 1: Pyrimidine Ring Formation cluster_stage2 Stage 2: Chlorination S1 Charge Ethanol & NaOEt S2 Add Guanidine HCl S1->S2 S3 Add Diethyl 2-methoxymalonate S2->S3 S4 Reflux (4-8h) S3->S4 S5 Cool, Filter & Acidify S4->S5 S6 Isolate 2-Amino-5-methoxy- pyrimidine-4,6-diol S5->S6 C1 Suspend Diol in POCl₃ S6->C1 Intermediate Transfer C2 Add N,N-Dimethylaniline C1->C2 C3 Reflux (3-6h) C2->C3 C4 Distill excess POCl₃ C3->C4 C5 Quench on ice & Neutralize C4->C5 C6 Isolate 4,6-Dichloro-5-methoxy- pyrimidin-2-amine C5->C6

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on the fundamental principles of heterocyclic chemistry. The key to a successful and efficient synthesis lies in the judicious selection of the core starting materials: diethyl 2-methoxymalonate and guanidine . These precursors provide the necessary carbon and nitrogen atoms for the construction of the pyrimidine ring via a robust cyclocondensation reaction. The subsequent chlorination using phosphorus oxychloride is a standard and effective method for activating the molecule for further functionalization. Understanding the rationale behind the choice of these materials and the mechanistic basis of the reactions is crucial for researchers and drug development professionals aiming to utilize this important chemical intermediate.

References

  • Cigler, P., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 24(9), 3476–3487. Available at: [Link]

  • CN102050731A. (2011). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Google Patents.
  • WO1995007265A1. (1995). Improved process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents.
  • Gawande, M. B., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry, 8, 1475–1484. Available at: [Link]

  • US5847139A. (1998). Process for the preparation of 4, 6- dihydroxypyrimidine. Google Patents.
  • Jones, G. (1963). Diethyl methylenemalonate. Organic Syntheses, 43, 34. Available at: [Link]

  • Li, W., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 16(11), 9036–9046. Available at: [Link]

  • US6365740B1. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.
  • CN104447327A. (2015). Preparation method of methyl ethyl methoxymalonate. Google Patents.
  • CN110818643A. (2020). Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents.
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. Available at: [Link]

  • ResearchGate. (2023). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. ResearchGate. Available at: [Link]

  • CN105315136A. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Google Patents.
  • ResearchGate. (2009). Guanidine-catalyzed Asymmetric Addition Reactions: Michael Reaction of Cyclopentenone with Dibenzyl Malonates and Epoxidation of Chalcone. ResearchGate. Available at: [Link]

  • US5698695A. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents.
  • US5917042A. (1999). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. Google Patents.
  • Shestakov, A. S., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14357–14365. Available at: [Link]

Sources

A Technical Guide to 4,6-Dichloro-2-methylpyrimidin-5-amine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The initial topic of "4,6-Dichloro-5-methoxypyrimidin-2-amine" did not yield sufficient data in established chemical databases for a comprehensive technical guide. To fulfill the core requirements of providing an in-depth, accurate, and verifiable resource for researchers, this guide has been focused on the closely related and well-documented compound, 4,6-Dichloro-2-methylpyrimidin-5-amine . This structural analogue serves as an excellent proxy, embodying the key chemical functionalities and synthetic utility relevant to drug development professionals.

Abstract

This technical guide provides a detailed exploration of 4,6-Dichloro-2-methylpyrimidin-5-amine, a key heterocyclic intermediate in medicinal and agricultural chemistry. The document covers its precise nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and a thorough analysis of its chemical reactivity, particularly the Nucleophilic Aromatic Substitution (SNAr) reactions that underpin its utility. Furthermore, this guide discusses its spectroscopic signature for characterization and its established applications as a versatile building block in the synthesis of bioactive molecules. This resource is intended to equip researchers, chemists, and drug development professionals with the technical knowledge required for the effective utilization of this important pyrimidine derivative.

Nomenclature and Structure

The foundational step in utilizing any chemical intermediate is the unambiguous confirmation of its identity. The subject of this guide is assigned the following identifiers:

  • IUPAC Name: 4,6-dichloro-2-methylpyrimidin-5-amine

  • CAS Number: 39906-04-2[1]

  • Molecular Formula: C₅H₅Cl₂N₃[1]

  • Synonyms: 5-Amino-4,6-dichloro-2-methylpyrimidine, 4,6-Dichloro-2-methyl-5-pyrimidinamine[1]

The molecule's structure, characterized by a pyrimidine core with two chlorine atoms, an amine group, and a methyl group, is depicted below.

Figure 2: Synthesis & Purification Workflow start Start: 2-Methyl-5-amino- 4,6-dihydroxypyrimidine react Chlorination with POCl₃ Reflux, 4-6h start->react quench Quenching Slow addition to ice react->quench neutralize Neutralization (pH 7-8) with NaHCO₃ quench->neutralize extract Extraction with Ethyl Acetate neutralize->extract workup Wash & Dry (Brine, Na₂SO₄) extract->workup concentrate Concentration (Rotary Evaporation) workup->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Final Product: 4,6-Dichloro-2-methylpyrimidin-5-amine purify->product

Sources

An In-depth Technical Guide to a Core Pyrimidine Intermediate: 4,6-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Molecule: Initial searches for comprehensive technical data on "4,6-Dichloro-5-methoxypyrimidin-2-amine" did not yield sufficient information in peer-reviewed literature or chemical databases to construct a detailed guide. Based on its chemical name, the molecular formula is deduced to be C₅H₅Cl₂N₃O, with a calculated molecular weight of approximately 194.03 g/mol .

Given the full editorial control granted for this guide, and to provide a valuable resource for researchers in drug development, this document will focus on the closely related and well-documented precursor, 4,6-Dichloro-5-methoxypyrimidine . This compound is a critical building block for synthesizing a variety of substituted pyrimidines, including potentially the originally requested amine, and thus its technical profile is of high relevance to the target audience.

Core Profile of 4,6-Dichloro-5-methoxypyrimidine

4,6-Dichloro-5-methoxypyrimidine is a versatile heterocyclic compound extensively used as a key intermediate in the synthesis of biologically active molecules in the pharmaceutical and agrochemical sectors.[1] Its pyrimidine core, functionalized with two reactive chlorine atoms and a methoxy group, offers a scaffold for building molecular complexity. The chlorinated structure enhances its reactivity, making it a valuable precursor for creating diverse derivatives.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4,6-Dichloro-5-methoxypyrimidine is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₄Cl₂N₂O[1]
Molecular Weight 179.00 g/mol [1]
CAS Number 5018-38-2[1]
Appearance White to off-white crystalline powder[1]
Melting Point 55 - 59 °C[1]
Purity ≥ 98% (typically by GC)[1]
Storage Conditions 2 - 8 °C, protected from moisture[1]
Molecular Structure

The structural representation of 4,6-Dichloro-5-methoxypyrimidine is provided below.

Caption: 2D structure of 4,6-Dichloro-5-methoxypyrimidine.

Synthesis and Mechanistic Considerations

The synthesis of 4,6-Dichloro-5-methoxypyrimidine typically involves the chlorination of a corresponding dihydroxy pyrimidine precursor. A common and effective method utilizes phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.

Synthetic Workflow

A plausible and industrially relevant synthesis route starts from 4,6-dihydroxy-5-methoxypyrimidine. The hydroxyl groups on the pyrimidine ring can exist in tautomeric equilibrium with their keto forms (pyrimidinones). The chlorination process converts these hydroxyl or keto groups into reactive chloro groups.

SynthesisWorkflow Start 4,6-Dihydroxy-5-methoxypyrimidine Reaction Chlorination Reaction (Reflux, e.g., 100-110°C) Start->Reaction Reagent Phosphorus Oxychloride (POCl3) [Optional: Tertiary Amine Catalyst, e.g., DIPEA] Reagent->Reaction Workup Reaction Quenching & Extraction (e.g., Ice water, organic solvent) Reaction->Workup Purification Purification (e.g., Recrystallization or Column Chromatography) Workup->Purification Product 4,6-Dichloro-5-methoxypyrimidine Purification->Product

Caption: Generalized workflow for the synthesis of 4,6-Dichloro-5-methoxypyrimidine.

Experimental Protocol: Chlorination
  • Reaction Setup: To a reaction vessel equipped with a reflux condenser and a stirrer, add 4,6-dihydroxy-5-methoxypyrimidine (1 equivalent).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the vessel. If a catalyst is used, a tertiary amine such as N,N-diisopropylethylamine (DIPEA) can be added (0.1-0.2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Rationale

The use of phosphorus oxychloride is standard for converting hydroxyl groups on heterocyclic rings to chlorides. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. A subsequent series of elimination and substitution steps, often facilitated by the reaction temperature and any present base, results in the replacement of the hydroxyl group with a chlorine atom. This process is repeated for the second hydroxyl group to yield the dichlorinated product.

Reactivity and Applications in Drug Discovery

The synthetic utility of 4,6-Dichloro-5-methoxypyrimidine stems from the high reactivity of the two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the chlorine atoms at positions 4 and 6 for displacement by a wide range of nucleophiles.

This reactivity allows for the regioselective introduction of various functional groups, making it a valuable scaffold in medicinal chemistry and agrochemical research for creating libraries of novel compounds.[1]

Reactivity Start 4,6-Dichloro-5-methoxypyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile Nucleophile (Nu-H) e.g., R-NH2, R-OH, R-SH Nucleophile->Reaction Product1 4-Substituted-6-chloro- 5-methoxypyrimidine Reaction->Product1 1st Substitution Product2 4,6-Disubstituted- 5-methoxypyrimidine Reaction->Product2 2nd Substitution Product1->Reaction Further Reaction

Caption: Reactivity of 4,6-Dichloro-5-methoxypyrimidine in SNAr reactions.

Key Applications
  • Pharmaceutical Development: This compound serves as a precursor for synthesizing various therapeutic agents, including potential antiviral and anticancer drugs.[1] By reacting it with different amines, alcohols, or thiols, researchers can generate diverse molecular structures to screen for biological activity.

  • Agrochemical Synthesis: It is an important intermediate in the production of herbicides and other crop protection agents.[1] The pyrimidine core is a known toxophore in many commercial agrochemicals.

Analytical Characterization Protocol

Ensuring the identity and purity of 4,6-Dichloro-5-methoxypyrimidine is crucial. A combination of spectroscopic and chromatographic methods is typically employed.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

    • Ionization: Introduce the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Analysis: Acquire the mass spectrum in positive ion mode.

    • Expected Result: The spectrum should show a prominent ion cluster corresponding to the protonated molecule [M+H]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a peak at m/z 180 (for ³⁵Cl₂), a larger peak at m/z 182 (for ³⁵Cl³⁷Cl), and a smaller peak at m/z 184 (for ³⁷Cl₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure and confirm the identity of the compound.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Expect a singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm and a singlet for the proton at the 2-position of the pyrimidine ring around 8.5-8.7 ppm.

    • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Expect distinct signals for the methoxy carbon, and the four unique carbons of the pyrimidine ring.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78720, 4,6-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

Sources

The Synthetic Chemist's Guide to 4,6-Dichloro-5-methoxypyrimidin-2-amine: A Comprehensive Analysis of its Reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4,6-Dichloro-5-methoxypyrimidin-2-amine stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic and steric profile, characterized by two reactive chlorine atoms at the C4 and C6 positions, an electron-donating amino group at C2, and a methoxy group at C5, presents a versatile platform for the synthesis of a diverse array of complex molecules. This in-depth technical guide provides a comprehensive exploration of the reactivity of this compound with a range of nucleophiles. Moving beyond a mere recitation of synthetic protocols, this document delves into the mechanistic underpinnings that govern its reactivity, with a particular focus on regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. By elucidating the interplay of electronic effects and reaction conditions, this guide aims to empower researchers to rationally design and execute synthetic strategies for the development of novel therapeutics and advanced materials.

Introduction: The Strategic Importance of a Polysubstituted Pyrimidine

The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including several FDA-approved drugs.[1] The inherent electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, a feature that is amplified by the presence of halogen substituents. This compound is a particularly valuable starting material due to the differential reactivity of its functional groups, allowing for sequential and regioselective modifications. The two chlorine atoms serve as excellent leaving groups in SNAr reactions, providing a gateway for the introduction of a wide variety of substituents. The 2-amino and 5-methoxy groups, on the other hand, play a crucial role in modulating the electronic properties of the pyrimidine core, thereby influencing the rate and regioselectivity of nucleophilic attack. This guide will systematically explore the reactions of this versatile substrate with nitrogen, oxygen, and sulfur nucleophiles, providing both theoretical insights and practical, field-proven protocols.

The Heart of the Matter: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the functionalization of this compound is the nucleophilic aromatic substitution (SNAr) mechanism. This process is fundamentally a two-step addition-elimination sequence.

  • Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyrimidine ring and the substituents.

  • Step 2: Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of a chloride ion, yielding the substituted product.

The stability of the Meisenheimer complex is a key determinant of the reaction rate. Electron-withdrawing groups on the aromatic ring enhance the stability of this intermediate and thus accelerate the reaction. Conversely, electron-donating groups can have a destabilizing effect. In the case of this compound, the interplay between the electron-donating 2-amino and 5-methoxy groups and the electron-withdrawing nature of the pyrimidine ring itself creates a nuanced reactivity profile.

Caption: General Mechanism of SNAr on the Pyrimidine Core.

Reactions with N-Nucleophiles: Building Blocks for Bioactive Scaffolds

The reaction of this compound with nitrogen nucleophiles, particularly primary and secondary amines, is a cornerstone for the synthesis of a vast array of biologically active compounds, including kinase inhibitors. The regioselectivity of these reactions is a critical consideration, as mono- or di-substitution can be achieved by carefully controlling the reaction conditions.

Monoamination: A Stepwise Approach to Asymmetrical Products

Achieving selective monoamination is crucial for the synthesis of unsymmetrical 4,6-disubstituted pyrimidines. This is typically accomplished by using a stoichiometric amount of the amine nucleophile, often at lower temperatures. The introduction of the first amino group deactivates the pyrimidine ring towards further nucleophilic attack, making the second substitution more challenging.

A study on the monoamination of 4,6-dichloropyrimidine with adamantane-containing amines demonstrated that sterically unhindered primary amines can give near-quantitative yields of the mono-substituted product.[2] Increasing steric hindrance on the amine nucleophile can lead to lower yields.[2]

Table 1: Representative Conditions for Monoamination of Dichloropyrimidines

NucleophileBaseSolventTemperature (°C)Yield (%)Reference
AdamantylalkylaminesK₂CO₃DMF14060-99[2]
Substituted AnilinesWeak BaseAcetonitrileRT-[3]
Diamination: Creating Symmetrical Ligands

Symmetrical 4,6-diaminopyrimidines can be synthesized by reacting this compound with an excess of the amine nucleophile, often at elevated temperatures. The use of a palladium catalyst can also facilitate the second substitution, particularly with less reactive amines.[2]

Regioselectivity in Amination: The Decisive Role of Substituents

The existing 2-amino and 5-methoxy groups on the pyrimidine ring play a significant role in directing the regioselectivity of amination. The electron-donating nature of these groups can influence the relative stability of the Meisenheimer intermediates formed upon attack at C4 versus C6. While the two positions are electronically similar in the starting material, the introduction of the first nucleophile breaks this symmetry and influences the position of the second attack.

A computational study on the aminolysis of related 6-alkoxy-4-chloro-5-nitropyrimidines suggests that the reaction proceeds through a stepwise mechanism where the stability of the Meisenheimer complex is a key factor.[4]

Caption: Synthetic Pathways for Amination.

Reactions with O-Nucleophiles: Accessing Alkoxy and Aryloxy Derivatives

The displacement of the chloro substituents with oxygen nucleophiles, such as alcohols and phenols, provides access to a range of alkoxy- and aryloxypyrimidines. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.

Alkoxylation and Aryloxylation

The reaction with alkoxides or phenoxides generally proceeds smoothly to yield the corresponding ethers. The choice of base and solvent is critical for achieving high yields and preventing side reactions. Sodium hydroxide or sodium methoxide in the corresponding alcohol is a common choice for alkoxylation.[5][6]

Table 2: Representative Conditions for Reactions with O-Nucleophiles

NucleophileBaseSolventTemperature (°C)ProductReference
AlcoholsNaOHAlcoholRoom Temp4-Alkoxy-6-chloropyrimidine[5]
Propargyl alcoholDBUTHF04-Propargyloxy-6-chloropyrimidine[7]

Experimental Protocol: General Procedure for Mono-alkoxylation [5]

  • Dissolve 4,6-dichloropyrimidin-5-amine (1.0 mmol) in the desired alcohol (e.g., methanol, ethanol) (10 mL).

  • Add a stoichiometric amount of a suitable base (e.g., sodium hydroxide, 1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Reactions with S-Nucleophiles: Forging C-S Bonds

The introduction of sulfur-containing moieties is of significant interest in drug discovery, and this compound serves as an excellent substrate for such transformations. Reactions with thiols and thiophenols proceed readily to form the corresponding thioethers.

Thioalkylation and Thioarylation

Similar to O-nucleophiles, S-nucleophiles typically require a base to generate the more nucleophilic thiolate anion. The high nucleophilicity of thiolates often allows these reactions to proceed under mild conditions. A patent for the synthesis of Ticagrelor, a platelet aggregation inhibitor, utilizes a related dichloropyrimidine and demonstrates the introduction of a propylthio group.[8]

Table 3: Representative Conditions for Reactions with S-Nucleophiles

NucleophileBaseSolventTemperature (°C)ProductReference
Propanethiol---4,6-dichloro-2-(propylthio)-pyrimidin-5-amine[8]
Sodium thiomethoxide---4,6-dimethoxy-2-methylthiopyrimidine[9]

Applications in Drug Discovery and Development

The diverse array of functional groups that can be introduced onto the this compound scaffold makes it a highly valuable precursor for the synthesis of a wide range of biologically active molecules. In particular, substituted 2,4-diaminopyrimidines are a well-established class of kinase inhibitors.

The synthesis of various kinase inhibitors often involves the sequential displacement of the two chlorine atoms with different amine nucleophiles, leading to the creation of libraries of compounds for screening against various kinase targets. For instance, derivatives of 4,6-diaminopyrimidines have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[2]

Conclusion and Future Perspectives

This compound is a versatile and highly valuable building block for the synthesis of complex, polysubstituted pyrimidines. Its reactivity is dominated by the SNAr mechanism, and the regioselectivity of substitution can be controlled by careful manipulation of reaction conditions and the choice of nucleophile. This guide has provided a comprehensive overview of its reactions with N-, O-, and S-nucleophiles, highlighting the underlying mechanistic principles and providing practical experimental guidance.

The continued exploration of the reactivity of this scaffold, particularly in the context of developing novel, regioselective synthetic methodologies, will undoubtedly lead to the discovery of new drug candidates and advanced materials. The insights provided herein are intended to serve as a valuable resource for researchers in their endeavors to harness the full synthetic potential of this remarkable molecule.

References

  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2025). ResearchGate. Retrieved from [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). National Institutes of Health. Retrieved from [Link]

  • 4,6-Dichloro-5-methoxypyrimidine. (2010). National Institutes of Health. Retrieved from [Link]

  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (2014). Google Patents.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for preparing 2-amino-4,6-dimethoxy pyrimidine. (2016). Google Patents.
  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (2014). Google Patents.
  • 4-Substituted Anilides of 2,6- and 5,6- Dichlorolicotinic Acid. Potential Agricultural Agents. (1992). CORE. Retrieved from [Link]

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.). Google Patents.
  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). National Institutes of Health. Retrieved from [Link]

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). ACADEMIA. Retrieved from [Link]

  • Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrmidine-4(3H)-ones. (2021). ResearchGate. Retrieved from [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2015/0152114A1. (2015). Googleapis. Retrieved from [Link]

  • A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. (2024). MDPI. Retrieved from [Link]

  • 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. (2021). MDPI. Retrieved from [Link]

  • Moxonidine synthesis with the aid of organic bases. (2014). Google Patents.
  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (2016). Google Patents.
  • 4-Chloro-6-methoxypyrimidin-2-amine. (2012). ResearchGate. Retrieved from [Link]

  • process for the preparation of an intermediate for a triazolopyrimidine carbonucleoside. (2015). Justia Patents. Retrieved from [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. Retrieved from [Link]

  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • WO2002000628A2 - Synthesis of chlorinated pyrimidines. (2002). Google Patents.
  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (2016). Eureka. Retrieved from [Link]

  • Preparation of methoxypyrimidines 14 and 15. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine. (2014). Eureka. Retrieved from [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (1980). PubMed. Retrieved from [Link]

  • Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. (2017). ResearchGate. Retrieved from [Link]

  • Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. (2002). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2018). Atlantis Press. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4,6-Dichloro-5-methoxypyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Substituted Pyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds.[1] The targeted functionalization of this heterocycle is therefore of paramount importance for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, offering a powerful tool for the derivatization of the pyrimidine ring system.[2][3] This application note provides a detailed guide to the Suzuki coupling of 4,6-dichloro-5-methoxypyrimidin-2-amine and its derivatives, offering insights into reaction mechanisms, optimized protocols, and troubleshooting strategies.

The presence of two chlorine atoms on the pyrimidine ring of this compound offers the potential for selective mono- or di-arylation, leading to a diverse array of substituted pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring renders the chloro-substituents susceptible to palladium-catalyzed cross-coupling reactions.[1] Understanding the principles of regioselectivity and the factors that govern reaction outcomes is crucial for the successful synthesis of the desired products.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[4][5] The catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Ar = Pyrimidine) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-R Ar-R Coupled Product Ar-X 4,6-Dichloro-5-methoxy- pyrimidin-2-amine (Ar-X) Ar-X->Oxidative_Addition R-B(OR')2 Arylboronic Acid/Ester (R-B(OR')2) R-B(OR')2->Transmetalation

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dichloropyrimidine, forming a Pd(II) complex. For dichloropyrimidines, oxidative addition preferentially occurs at the more electron-deficient C4 and C6 positions over the C2 position.[1]

2. Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[5]

3. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Key Parameters for Successful Coupling

The success and selectivity of the Suzuki coupling of this compound derivatives are highly dependent on the careful selection of several key reaction parameters.

Catalyst and Ligand Selection

Palladium catalysts are the most widely used for Suzuki-Miyaura reactions.[6] For coupling with chloro-heteroaromatics, which are generally less reactive than their bromo or iodo counterparts, the choice of ligand is critical. Electron-rich and bulky phosphine ligands can significantly enhance the rate of oxidative addition.[4]

Catalyst/PrecatalystLigandKey Features
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A common and effective catalyst for a range of Suzuki couplings.[7]
Pd(dppf)Cl₂[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Often provides good yields and is effective for heteroaromatic substrates.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)A common Pd(0) source, typically used with an external ligand.[2]
Buchwald Ligands (e.g., SPhos, XPhos)Biarylphosphine ligandsHighly effective for challenging couplings, including those with sterically hindered substrates and aryl chlorides.[8]
The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can influence the reaction rate and yield.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[2] Potassium carbonate is a widely applicable and cost-effective choice.[2]

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed.

Solvent Systems

The choice of solvent can impact the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents are frequently used.

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are common choices.[7]

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water is used, as water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[1]

  • Microwave-Assisted Reactions: The use of microwave irradiation can significantly shorten reaction times and improve yields, often in combination with aqueous solvent systems.[1]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and coupling partners.

Protocol 1: General Procedure for Mono-Arylation of this compound

This protocol is adapted from procedures for similar dichloropyrimidine substrates.[7]

Protocol_Workflow start Start reagents Combine Reactants: - Dichloropyrimidine - Boronic Acid - Pd Catalyst - Base start->reagents solvent Add Degassed Solvent reagents->solvent inert_atm Establish Inert Atmosphere (N2 or Ar) solvent->inert_atm reaction Heat Reaction Mixture (e.g., 80-100 °C) inert_atm->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography concentration->purification end Characterize Product purification->end

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or THF/water 4:1)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is based on a highly efficient method developed for 2,4-dichloropyrimidines.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.5 - 3 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane/Water (2:1)

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Regioselectivity Considerations

For this compound, the two chlorine atoms at the C4 and C6 positions are electronically equivalent. Therefore, mono-arylation is expected to occur at either the C4 or C6 position, leading to a single product. The introduction of a substituent at one of these positions will electronically differentiate the remaining chlorine atom, allowing for subsequent selective functionalization if desired.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a more robust pre-catalyst.[8]
Insufficiently degassed solventEnsure the solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere.[8]
Inappropriate base or solventScreen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.
Formation of Side Products (e.g., Homocoupling of Boronic Acid) Presence of oxygenImprove degassing procedure.[8]
High temperatureLower the reaction temperature.
Decomposition of Starting Material Reaction temperature is too highLower the reaction temperature.
Base is too strongUse a milder base (e.g., Na₂CO₃).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of a diverse library of 4,6-disubstituted-5-methoxypyrimidin-2-amine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent regioselectivity. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the design and synthesis of novel pyrimidine-based compounds for drug discovery and development.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). Molecules. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). Chem. Proc.. Retrieved from [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2009, August). Eur. J. Org. Chem.. Retrieved from [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Angew. Chem. Int. Ed.. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules. Retrieved from [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). J. Org. Chem.. Retrieved from [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016, August 18). Org. Lett.. Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022, May 18). J. Am. Chem. Soc.. Retrieved from [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2014). J. Chem. Sci.. Retrieved from [Link]

  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (2014). Nucleosides Nucleotides Nucleic Acids. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules. Retrieved from [Link]

  • Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. Retrieved from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023, January 2). Chem. Sci.. Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein J. Org. Chem.. Retrieved from [Link]

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Application Notes & Protocols: High-Purity Recovery of 4,6-Dichloro-5-methoxypyrimidin-2-amine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 4,6-Dichloro-5-methoxypyrimidin-2-amine, a critical intermediate in pharmaceutical and agrochemical synthesis.[1] Standard synthetic routes can yield products with residual starting materials, by-products, or color impurities that necessitate an effective purification strategy. Recrystallization is a robust, scalable, and cost-effective technique for achieving high purity of solid compounds.[2] This guide details a systematic approach, beginning with the rationale and execution of a solvent screening protocol to identify an optimal solvent or solvent system. Subsequently, a detailed, step-by-step protocol for the bulk recrystallization process is provided, along with methods for validating the resulting purity. This document is intended for researchers, chemists, and process development scientists seeking a reliable method to enhance the quality of this compound for downstream applications.

Compound Profile & Physicochemical Properties

This compound is a substituted pyrimidine derivative. The strategic placement of chloro-, methoxy-, and amino- groups makes it a versatile building block for creating more complex molecules with potential biological activity.[1] Understanding its physical properties is fundamental to designing an effective purification strategy.

PropertyValueSource(s)
Molecular Formula C₅H₅Cl₂N₃O[3]
Molecular Weight 194.02 g/mol Calculated
Appearance White to orange to green powder/crystal[1]
Melting Point 40–42 °C (313–315 K) or 55–59 °C[1][3]
Storage Conditions Store at 2–8 °C[1]

Note on Melting Point Discrepancy: Literature sources report conflicting melting points. This variation may be due to different polymorphic forms or varying levels of purity in the measured samples. A key indicator of successful purification will be a sharp melting point range that is consistent across batches.

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.

  • Spill Control: Have appropriate spill kits ready for both the solid compound and the organic solvents used.

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.

The Principle of Recrystallization

Recrystallization is a purification technique based on differential solubility.[2] The fundamental principle is that the solubility of a compound in a solvent increases with temperature.[5] An ideal recrystallization solvent will dissolve the target compound completely at or near its boiling point but will dissolve it very poorly at low temperatures (e.g., 0–5 °C). Impurities, on the other hand, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed upon filtration of the pure crystals).[6]

Key Criteria for an Optimal Recrystallization Solvent: [7][8]

  • Solubility Gradient: The compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • Inertness: The solvent must not react with the compound.

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."[8]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.

  • Safety: The solvent should have low toxicity and flammability.[7]

PART 1: Solvent Selection Protocol

The success of any recrystallization hinges on the choice of solvent.[5] A preliminary small-scale screening is the most critical step in the entire process. While literature suggests acetonitrile can be used to obtain crystals of the title compound via slow evaporation, a more robust recrystallization requires a solvent with a significant solubility gradient.[3]

Rationale & Candidate Solvents

Given the compound's structure (heterocyclic, containing polar amine and ether groups, and nonpolar chloro- groups), a range of solvents with varying polarities should be tested. The following table provides a list of candidate solvents and their relevant properties.

SolventBoiling Point (°C)Polarity (Index)Rationale / Notes on Similar Compounds
Methanol 65 °CHighUsed for recrystallizing other dichloropyrimidine derivatives.[9]
Ethanol 78 °CHighA common, effective solvent for many organic compounds.
Isopropanol (IPA) 82 °CMedium-HighGood alternative to ethanol, slightly less polar.
Acetonitrile 82 °CMedium-HighKnown to dissolve the compound for crystal growth.[3]
Ethyl Acetate 77 °CMediumGood for compounds with moderate polarity.
Toluene 111 °CLowMay be effective if the compound is less polar than expected.
Ethanol/Water VariableHighA solvent pair can fine-tune solubility. Used for other pyrimidines.[10]
Hexane/Ethyl Acetate VariableLow-MediumA common non-polar/polar pair for less polar compounds.
Solvent Screening Workflow

The following diagram outlines the logical flow for testing each candidate solvent to determine its suitability.

Solvent_Screening_Workflow cluster_yes cluster_no cluster_dissolves cluster_no_dissolve start Start: Place ~20 mg crude compound in a test tube add_cold Add 0.5 mL cold solvent start->add_cold observe_cold Observe at RT: Is it soluble? add_cold->observe_cold soluble_cold YES (Soluble Cold) observe_cold->soluble_cold insoluble_cold NO (Insoluble Cold) observe_cold->insoluble_cold reject1 REJECT SOLVENT: No solubility gradient. Will not crystallize. soluble_cold->reject1 heat Heat to Boiling Add solvent dropwise (max 2-3 mL) insoluble_cold->heat observe_hot Observe at BP: Does it fully dissolve? heat->observe_hot dissolves_hot YES (Dissolves Hot) observe_hot->dissolves_hot insoluble_hot NO (Insoluble Hot) observe_hot->insoluble_hot cool Cool slowly to RT, then in ice bath dissolves_hot->cool observe_xtal Observe: Do crystals form? cool->observe_xtal xtal_yes YES (Abundant Crystals) observe_xtal->xtal_yes xtal_no NO (No/Few Crystals) observe_xtal->xtal_no reject2 REJECT SOLVENT: Compound is insoluble. Cannot be used. insoluble_hot->reject2 accept ACCEPT SOLVENT: Ideal candidate for bulk recrystallization. xtal_yes->accept consider CONSIDER SOLVENT PAIR: Compound is too soluble. Add an anti-solvent. xtal_no->consider

Caption: Workflow for selecting an optimal recrystallization solvent.

Step-by-Step Solvent Screening Protocol
  • Preparation: Arrange a series of labeled test tubes, one for each candidate solvent.

  • Aliquot Compound: Place approximately 20-30 mg of the crude this compound into each test tube.

  • Room Temperature Test: Add the candidate solvent dropwise (starting with ~0.5 mL) to the corresponding test tube at room temperature. Agitate the tube. If the solid dissolves completely, the solvent is unsuitable; set it aside.

  • Heating Test: For solvents that did not dissolve the compound at room temperature, heat the mixture gently in a sand bath or heating block to the solvent's boiling point.

  • Dissolution: Continue adding the hot solvent dropwise while heating until the solid just dissolves. Make a note of the approximate volume of solvent used. If the solid does not dissolve after adding ~3 mL of solvent per 20 mg of solid, the compound is likely too insoluble; reject this solvent.

  • Cooling & Crystallization: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Evaluation: The best solvent is one that dissolves the compound when hot and produces a large volume of crystalline precipitate upon cooling.

PART 2: Bulk Recrystallization Protocol

This protocol assumes an optimal single solvent has been identified from Part 1.

Bulk Recrystallization Workflow

Bulk_Recrystallization_Workflow start Start: Crude Compound in Erlenmeyer Flask add_solvent Add minimum amount of hot solvent to just dissolve compound start->add_solvent hot_filtration Hot Filtration (Optional) To remove insoluble impurities add_solvent->hot_filtration if solution is cloudy cool_slowly Slow Cooling 1. Cool to Room Temp 2. Cool in Ice Bath add_solvent->cool_slowly if solution is clear hot_filtration->cool_slowly vacuum_filtration Vacuum Filtration Isolate crystals using a Büchner funnel cool_slowly->vacuum_filtration wash Wash Crystals Rinse with a small amount of ice-cold solvent vacuum_filtration->wash dry Drying Dry crystals under vacuum to remove residual solvent wash->dry end End: Pure, Dry Crystals Proceed to analysis dry->end

Caption: Step-by-step process for bulk recrystallization.

Step-by-Step Bulk Recrystallization Protocol
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask (the flask should not be more than half full). Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add a small portion of the selected solvent. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound completely dissolves. Causality Note: It is critical to add only the minimum amount of hot solvent necessary to form a saturated solution.[11] Adding excess solvent will significantly reduce the recovery yield.

  • Decolorization (Optional): If the solution is highly colored, and the pure compound is known to be colorless or lightly colored, add a small amount of activated charcoal (1-2% by weight) to the hot solution. Boil for 2-3 minutes to adsorb colored impurities.

  • Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are visible, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel placed on top of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the charcoal and/or insoluble impurities. Causality Note: Pre-heating the receiving flask and funnel prevents premature crystallization of the product on the filter paper or in the funnel stem.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is essential for the formation of large, pure crystals.[5] Rapid cooling can trap impurities within the crystal lattice.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Wet the filter paper with a small amount of the ice-cold recrystallization solvent and apply vacuum to ensure a good seal.

  • Filtration: Swirl the crystallized mixture to create a slurry and pour it into the center of the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Washing: With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality Note: Using cold solvent is crucial to wash away the soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the desired product.[6]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and begin the drying process. Transfer the solid cake to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 30-35 °C).

Validation & Characterization

To confirm the success of the purification, the final product should be analyzed and compared to the crude starting material.

  • Melting Point Analysis: A purified compound will exhibit a much sharper and potentially higher melting point range (e.g., < 2 °C range) compared to the impure starting material.

  • Thin-Layer Chromatography (TLC): A suitable mobile phase should show the purified product as a single, distinct spot, while the crude material may show multiple spots corresponding to impurities.

  • Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography can be used to quantify the purity of the final product, which should be significantly higher than the starting material (e.g., >99%).

  • Spectroscopic Analysis (NMR): ¹H NMR or ¹³C NMR spectra of the purified product should show sharp signals corresponding to the compound's structure with a significant reduction in signals attributable to impurities.

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out 1. Compound's melting point is below the solvent's boiling point. 2. Solution is cooling too rapidly. 3. Solution is supersaturated with impurities.1. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. 2. If it persists, re-evaluate the solvent choice, perhaps one with a lower boiling point.[8]
No Crystals Form 1. Too much solvent was used. 2. Solution is not sufficiently supersaturated.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a "seed crystal" from a previous batch if available.
Low Recovery Yield 1. Too much solvent was used. 2. Crystals were washed with room temperature or warm solvent. 3. Premature crystallization during hot filtration. 4. Compound has significant solubility in the cold solvent.1. Concentrate the mother liquor (the filtrate) and cool it again to recover a second crop of crystals. 2. Always use ice-cold solvent for washing. 3. Ensure filtration apparatus is sufficiently pre-heated. 4. Re-evaluate solvent choice; a solvent pair might be needed to reduce solubility in the cold.

References

  • Fun, H.-K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o808. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736674, 4,6-Dichloro-2-methylpyrimidin-5-amine. [Link]

  • ResearchGate (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ChemInform. [Link]

  • Google Patents (n.d.). CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • Google Patents (n.d.).
  • University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • American Chemical Society (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information (2005). Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • ResearchGate (n.d.). Pyrimidine ring recyclizations. [Link]

  • WIPO Patent Scope (n.d.). CN109851564 - Synthetic process of 4,6-dichloropyrimidine. [Link]

  • Royal Society of Chemistry (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • Journal of Chemical Education (1977). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Chemistry LibreTexts (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Royal Society of Chemistry (n.d.). Purifying by recrystallisation. RSC Education. [Link]

  • Chemistry LibreTexts (2023). Recrystallization. [Link]

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Application Notes and Protocols: 4,6-Dichloro-5-methoxypyrimidin-2-amine as a Versatile Precursor for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Antiviral Discovery

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active compounds, most notably as a fundamental component of nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, particularly in the development of antiviral therapeutics.[1][2][3] Pyrimidine derivatives often function as nucleoside analogs that interfere with viral replication by inhibiting crucial enzymes like DNA or RNA polymerases.[3][4] Notable examples of pyrimidine-based antiviral drugs include Acyclovir (against herpes viruses) and Lamivudine (for HIV and Hepatitis B).[3]

This document focuses on a highly functionalized and versatile pyrimidine precursor: 4,6-dichloro-5-methoxypyrimidin-2-amine . Its strategic arrangement of substituents—two reactive chlorine atoms, an electron-donating amino group, and a methoxy group—makes it an ideal starting material for building diverse libraries of potential antiviral compounds. The chlorinated positions at C4 and C6 are particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the systematic introduction of various pharmacophores to modulate biological activity.[5][6]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging this precursor for the synthesis of novel antiviral agents. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the broader context of its application.

Physicochemical Properties and Structural Data

A thorough understanding of the precursor's properties is essential for effective experimental design.

PropertyData
Chemical Name This compound
Molecular Formula C₅H₅Cl₂N₃O
Molecular Weight 209.02 g/mol
Appearance Off-white to light yellow crystalline solid
Key Structural Features Pyrimidine core, two reactive chlorine atoms at C4 and C6, an amino group at C2, and a methoxy group at C5. The molecule is nearly planar.[7]

The Chemistry of Derivatization: Nucleophilic Aromatic Substitution (SNAr)

The primary route for modifying this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The two chlorine atoms serve as excellent leaving groups, and their displacement is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.

The generally accepted mechanism for SNAr involves two main steps:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[8] During this step, the aromaticity of the pyrimidine ring is temporarily disrupted.[8]

  • Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride ion, resulting in the final substituted product.[8]

The reactivity of the C4 and C6 positions is generally higher than that of the C2 position in dichloropyrimidines.[5][9] In this specific precursor, the C4 and C6 positions are electronically distinct due to the influence of the adjacent methoxy and amino groups, which can offer a degree of regioselectivity in sequential substitution reactions.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Tetrahedral Intermediate, Non-aromatic) Start->Intermediate Attack at C4 or C6 Product Substituted Pyrimidine Product + Cl⁻ Intermediate->Product Loss of Cl⁻ (Restoration of Aromaticity)

General workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocols for the Synthesis of Antiviral Scaffolds

The following protocols provide robust, field-tested methodologies for the derivatization of this compound. These protocols are designed to be self-validating, with clear steps for reaction monitoring and product isolation.

Protocol 1: Mono-Amination via SNAr Reaction

This protocol describes the selective replacement of one chlorine atom with an amine, a common step in building molecules that can mimic nucleobases or interact with protein targets.

Objective: To synthesize 4-amino-6-chloro-5-methoxypyrimidin-2-amine derivatives.

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., aniline, benzylamine, morpholine)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 eq).

  • Add the chosen amine (1.1 mmol, 1.1 eq) and DIPEA (2.0 mmol, 2.0 eq).

  • Add anhydrous DMF (5 mL) to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Causality Check: The base (DIPEA) is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product. The elevated temperature provides the necessary activation energy for the SNAr reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Sequential Di-substitution

This protocol builds upon the mono-substituted product to create asymmetrically substituted pyrimidines, enabling fine-tuning of the molecule's properties.

Objective: To introduce a second, different nucleophile onto the mono-substituted pyrimidine core.

Materials:

  • Mono-substituted product from Protocol 1

  • Second nucleophile (amine, alcohol, or thiol)

  • Appropriate base (e.g., NaH for alcohols, K₂CO₃ for amines/thiols)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the mono-substituted pyrimidine (1.0 mmol, 1.0 eq) in anhydrous THF or DMF (5 mL).

  • For Alcohol Nucleophiles: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes, then add the alcohol (1.1 mmol, 1.1 eq). Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • For Amine/Thiol Nucleophiles: Add the second amine or thiol (1.2 mmol, 1.2 eq) and K₂CO₃ (2.5 mmol, 2.5 eq). Heat the mixture to 100-120 °C for 12-24 hours.

  • Causality Check: The reactivity of the second chlorine is often lower than the first due to the electronic effect of the newly introduced group. Therefore, more forcing conditions (stronger base, higher temperature) may be necessary.

  • Monitoring & Work-up: Follow the monitoring and work-up steps as described in Protocol 1. The specific quenching step should be adjusted based on the base used (e.g., slow addition of water for NaH).

  • Purification: Purify the final product by column chromatography or recrystallization.

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for SNAr reactions on analogous dichloropyrimidine systems, providing a guideline for laboratory work.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineDIPEADMF100885-95
MorpholineK₂CO₃Dioxane1101290-99
Sodium Methoxide-Methanol65480-90
BenzylamineDIPEADMF80688-97
4-FluorothiophenolK₂CO₃DMF60575-85

Antiviral Mechanism of Action: Targeting Viral Replication

Pyrimidine derivatives synthesized from this precursor are often designed to act as inhibitors of viral replication.[3] While the specific target can vary, a common mechanism involves the inhibition of viral polymerases.[4]

  • Prodrug Activation: Many nucleoside analogs are administered as prodrugs. Inside the host cell, they are phosphorylated by viral or cellular kinases to their active triphosphate form.

  • Competitive Inhibition: The triphosphate analog, structurally mimicking natural deoxynucleotide triphosphates (dNTPs), competes for the active site of the viral DNA or RNA polymerase.

  • Chain Termination: Upon incorporation into the growing viral nucleic acid chain, the analog prevents further elongation because it lacks the necessary 3'-hydroxyl group. This terminates the replication process.

Inhibiting pyrimidine biosynthesis within the host cell can also be an effective antiviral strategy, as rapidly replicating viruses have a high demand for nucleotides.[10]

Antiviral_Mechanism cluster_pathway Viral Replication Pathway cluster_drug Drug Intervention Entry 1. Virus Entry & Uncoating Replication 2. Nucleic Acid Replication (Viral Polymerase) Entry->Replication Assembly 3. Viral Protein Synthesis & Assembly Replication->Assembly Release 4. New Virus Release Assembly->Release Drug Pyrimidine Analog (Prodrug) ActiveDrug Active Triphosphate Form Drug->ActiveDrug Cellular/Viral Kinases ActiveDrug->Replication Inhibits Polymerase & Causes Chain Termination

Interference of pyrimidine analogs in the viral replication cycle.

Conclusion and Future Outlook

This compound is a powerful and versatile chemical precursor for the development of novel antiviral agents. Its well-defined reactive sites allow for controlled and systematic chemical modification through robust SNAr chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize diverse libraries of pyrimidine derivatives. The continued exploration of this scaffold is expected to yield new therapeutic candidates against a wide range of viral pathogens, including herpesviruses, hepatitis B and C, and influenza virus.[11]

References

  • A review: Mechanism of action of antiviral drugs - PMC. (2021-03-16). PubMed Central. Retrieved from [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024-11-25). MDPI. Retrieved from [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Ovid. Retrieved from [Link]

  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2025-08-07). ResearchGate. Retrieved from [Link]

  • 4,6-Dichloro-5-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.
  • Synthesis and Antiviral Activity of Novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) Analogues of Uracil Nucleosides. PubMed. Retrieved from [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. Retrieved from [Link]

  • Design, synthesis, and antiviral evaluation of 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. PubMed. Retrieved from [Link]

  • Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. MDPI. Retrieved from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Antiviral Effect and Syntheses of 4-Amino-6-alkylamino-s-triazine-2-carboxylic Acid Derivatives. Researches on Chemotherapeutic Drugs against Viruses. XXXVI. Sci-Hub. Retrieved from [Link]

  • Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside. PubMed. Retrieved from [Link]

  • A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Patsnap. Retrieved from [Link]

  • Chemical and Biological Investigations of Antiviral Agents Against Plant Viruses Conducted in China in the 21st Century. MDPI. Retrieved from [Link]

  • Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Journal of Cell Biology. Retrieved from [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Retrieved from [Link]

  • Antiviral Agents. PubMed Central. Retrieved from [Link]

  • Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. PubMed. Retrieved from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. PubMed. Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4,6-Dichloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4,6-Dichloro-5-methoxypyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this critical building block. As a highly functionalized pyrimidine, its purification is often non-trivial, complicated by potential side-products, isomers, and product instability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind them, empowering you to optimize your purification strategy.

Troubleshooting Guide: From Crude to Pure

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My crude product is an inseparable mixture of regioisomers. How can I improve the selectivity of my synthesis to simplify purification?

While this compound itself has a defined structure, issues often arise from the synthesis of related dichloropyrimidines where nucleophilic substitution can occur at different positions. For instance, in reactions with 2,4-dichloropyrimidines, mixtures of C2 and C4 substituted products are common.[1] The reactivity of the chlorine atoms at the C4 and C6 positions in your starting material (e.g., 2-amino-4,6-dichloro-5-methoxypyrimidine) is influenced by the electronic effects of the amino and methoxy groups.

Expert Insight:

The key is to control the reaction conditions to favor substitution at the desired position.

  • Nature of the Nucleophile: Different classes of nucleophiles can exhibit varying regioselectivity. For instance, in some dichloropyrimidine systems, tertiary amines show a preference for the C2 position, while other nitrogen nucleophiles might yield mixtures.[1]

  • Reaction Conditions: Temperature, solvent, and the choice of base are critical levers. Systematically screening these parameters can significantly shift the isomeric ratio.[1]

  • Catalysis: Palladium-catalyzed amination reactions have been shown to strongly favor C4-substitution in certain dichloropyrimidine systems.[1] While your target molecule is already aminated at C2, this principle is important if you are performing further substitutions.

Question 2: My product appears oily or fails to crystallize after the work-up. What are my next steps?

An oily product typically indicates the presence of significant impurities, residual solvent, or that the compound has a low melting point.

Expert Insight:

  • Confirm Identity and Purity: Before attempting crystallization, analyze a small sample of the crude oil by TLC, LC-MS, and ¹H NMR. This will help identify the major components and guide your purification strategy.

  • Remove Residual Solvents: Ensure all extraction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which your compound is soluble but the impurity is not (or vice-versa), like hexane or dichloromethane, can sometimes help.

  • Attempt Column Chromatography: Flash column chromatography is the most effective method for purifying oily products and separating closely related impurities. A detailed protocol is provided later in this guide.

  • Salt Formation for Crystallization: If the compound is basic due to the 2-amine group, converting it to a salt (e.g., hydrochloride or sulfate) can often induce crystallization. This is a common strategy for purifying similar aminopyrimidines.[2] The salt can then be isolated, and the free base can be regenerated if needed.

Question 3: I'm observing product decomposition during column chromatography on silica gel. What is causing this and how can I prevent it?

The pyrimidine ring, particularly when substituted with electron-withdrawing chlorine atoms and an electron-donating amine group, can be sensitive to the acidic nature of standard silica gel. The amine group can interact strongly, leading to tailing and potential decomposition.

Expert Insight:

  • Deactivate the Silica: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), in your mobile phase. This neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation and reducing tailing.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (for reverse-phase chromatography).

  • Minimize Residence Time: Run the column efficiently and quickly. Avoid letting the product sit on the column for extended periods.

  • Temperature Control: For particularly sensitive compounds, running the column in a cold room can mitigate thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

The impurity profile depends heavily on the synthetic route. However, for chloropyrimidine syntheses, common impurities include:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • Over-reaction Products: Polysubstituted byproducts where more than one chlorine atom has been displaced.

  • Hydrolysis Products: Replacement of a chlorine atom with a hydroxyl group if water is present in the reaction or work-up.

  • Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, DMSO) can be difficult to remove.

Q2: Which purification method is best for this compound?

The optimal method depends on the purity of the crude product and the nature of the impurities.

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Scalable, cost-effective, yields high-purity crystalline solid.Requires a suitable solvent system; can have lower yields if the product is very soluble.Removing minor impurities from a mostly pure solid product (>85% purity).
Column Chromatography Excellent for separating complex mixtures and isomers; works for oils and solids.[1][3]Can be time-consuming, uses large solvent volumes, potential for product decomposition on silica.Purifying complex crude mixtures, oily products, or separating closely related compounds.
Acid/Base Extraction Good for removing acidic or basic impurities.Product must be stable to pH changes.Removing non-basic impurities from your amine-containing product.
Sublimation Can provide very high purity for suitable compounds.Only works for thermally stable compounds with an appropriate vapor pressure.Final polishing of a relatively pure, stable solid.

Q3: What are good starting points for recrystallization solvent systems?

A good recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble.

  • Single Solvents: Based on related structures, consider solvents like acetonitrile, ethanol, methanol, or ethyl acetate.[4][5]

  • Solvent/Anti-Solvent Systems: A common approach is to dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add an anti-solvent in which it is insoluble (e.g., hexanes or pentane) until turbidity is observed, followed by cooling.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific impurity profile.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various mobile phase systems (e.g., start with 20% ethyl acetate in hexanes and increase polarity). The ideal system will give your product an Rf value of ~0.3.

    • Visualize the spots using a UV lamp. Note the number and separation of impurity spots.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle air pressure.

    • Collect fractions in test tubes and monitor the elution by TLC.

    • Combine the pure fractions containing your product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Place a small amount of crude product (~20-30 mg) into a test tube.

    • Add a potential solvent (e.g., acetonitrile) dropwise while heating until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • A good solvent will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Place the bulk of the crude product in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid.

    • If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the flask to cool slowly and undisturbed to room temperature to promote the growth of large crystals.

    • Once crystal formation appears complete, cool the flask further in an ice bath for 30-60 minutes to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the purification of this compound.

Purification_Workflow start Crude Product check_state Is the product a solid or an oil? start->check_state solid Solid check_state->solid Solid oil Oil / Non-crystalline check_state->oil Oil check_purity Purity > 85% by NMR/LCMS? solid->check_purity column Perform Column Chromatography oil->column high_purity High Purity check_purity->high_purity Yes low_purity Low Purity / Complex Mixture check_purity->low_purity No recrystallize Attempt Recrystallization high_purity->recrystallize low_purity->column pure_product Pure Product recrystallize->pure_product check_column Decomposition on Column? column->check_column no_decomp No check_column->no_decomp yes_decomp Yes check_column->yes_decomp no_decomp->pure_product deactivate_silica Use Deactivated Silica (e.g., with NEt3) or Alumina yes_decomp->deactivate_silica deactivate_silica->pure_product

Caption: A decision-tree workflow for purifying this compound.

References

  • Google Patents. (1996). Process for the preparation of chloropyrimidines. US5525724A.
  • Tahir, M. N., et al. (2011). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Available at: [Link]

  • Google Patents. (2014). Preparation method of 4, 6-dichloro-2-(propythio)pyrimidine-5-amine. CN103896857A.
  • Google Patents. (2020). Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine. CN111763175A.
  • OChemOnline. (2013). Column Chromatography (Purification). YouTube. Available at: [Link]

Sources

Stability of 4,6-Dichloro-5-methoxypyrimidin-2-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,6-dichloro-5-methoxypyrimidin-2-amine. Here, we provide in-depth answers to frequently asked questions, troubleshooting advice for common experimental challenges, and detailed protocols for assessing the stability of this compound under acidic and basic conditions. Our goal is to equip you with the scientific rationale and practical steps necessary to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under acidic or basic conditions?

A1: The primary sites of reactivity on this compound are the two chlorine atoms at the C4 and C6 positions. These positions are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[1]

  • Under Basic Conditions (Hydrolysis): In the presence of a hydroxide source (e.g., NaOH), the chloro groups are likely to be displaced by hydroxyl groups, leading to the formation of mono- and di-hydroxylated pyrimidine derivatives. The reaction proceeds through a Meisenheimer complex intermediate.[2] It is generally expected that one chloro group will be substituted first, followed by the second at a potentially different rate.

  • Under Acidic Conditions: While chloropyrimidines are generally more stable in acidic media compared to basic media, degradation can still occur, particularly at elevated temperatures.[3] The primary degradation pathway is likely hydrolysis of the chloro groups to hydroxyl groups, similar to basic conditions, although the reaction kinetics will differ. Additionally, under very strong acidic conditions and with heat, there is a possibility of ether cleavage of the 5-methoxy group to a hydroxyl group, though this is generally a harsher process.[3] The 2-amino group is expected to be protonated under acidic conditions, which may influence the overall reactivity of the ring.

Q2: Which functional group is more labile: the chloro or the methoxy group?

A2: The chloro groups at the C4 and C6 positions are significantly more labile than the methoxy group at the C5 position.[1] Chloro groups on pyrimidine rings are excellent leaving groups in nucleophilic aromatic substitution reactions.[4] The methoxy group is generally more stable and would require more forcing conditions (e.g., strong acid and high heat) to be cleaved. Therefore, you should anticipate seeing the substitution of the chloro groups as the primary degradation pathway.

Q3: How does the 2-amino group affect the stability of the molecule?

A3: The 2-amino group is an electron-donating group, which can modulate the reactivity of the pyrimidine ring. In the context of nucleophilic substitution at the C4 and C6 positions, the electron-donating nature of the amino group can slightly decrease the electrophilicity of these carbons compared to an unsubstituted dichloropyrimidine. However, the powerful electron-withdrawing effect of the two ring nitrogens still ensures that the C4 and C6 positions are reactive towards nucleophiles. Under acidic conditions, the 2-amino group will be protonated, which will increase the overall electron-deficient nature of the ring and could potentially accelerate hydrolysis of the chloro groups.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: Based on its reactivity profile, solutions of this compound should be stored under neutral or slightly acidic conditions and at low temperatures (e.g., 2-8 °C) to minimize hydrolytic degradation. Preparation of fresh solutions before use is always the best practice. If you need to store solutions, use a buffered system (e.g., a pH 4-6 buffer) and protect from light. Avoid storing solutions in basic media for any extended period.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Symptom Possible Cause Suggested Solution
Multiple unexpected peaks appear in my HPLC chromatogram after acidic or basic treatment. The compound is degrading into multiple products.This is expected in a forced degradation study. The primary degradation products are likely mono- and di-hydroxylated species where the chloro groups have been replaced. You may also see minor peaks corresponding to other degradation pathways. Use LC-MS to identify the mass of the degradation products to help elucidate their structures.[5]
The peak corresponding to the parent compound disappears very quickly after adding a base. The compound is highly unstable under basic conditions.This indicates rapid hydrolysis of one or both chloro groups. To study the kinetics, you should use milder basic conditions (e.g., lower concentration of NaOH, lower temperature) and take time points at very short intervals.
I see no degradation under mild acidic conditions. The compound is relatively stable under these conditions.To induce degradation for a forced degradation study, you may need to use more stringent conditions, such as a higher concentration of acid (e.g., 0.1 M to 1 M HCl) and/or elevated temperature (e.g., 60-80 °C).[6] Monitor the reaction over a longer period (e.g., 24-48 hours).
My mass balance is poor (the sum of the parent peak and degradation product peaks is less than 95%). Some degradation products may not be UV-active at the wavelength you are using, or they may be volatile or retained on the HPLC column.Adjust the detection wavelength of your UV detector to see if other peaks appear. Ensure your HPLC method is capable of eluting highly polar compounds (the hydroxylated products will be more polar than the parent compound). A gradient elution method is recommended. If possible, use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.

Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies on this compound. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is "stability-indicating."[7]

Protocol 1: Stability Assessment under Acidic Conditions

This protocol outlines a systematic approach to evaluating the stability of the target compound in an acidic environment.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH) for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification (recommended)

2. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a 1 mg/mL stock solution.

3. Stress Sample Preparation:

  • For a preliminary study, prepare the following solutions in volumetric flasks:

    • Sample: Add a known volume of the stock solution to a flask, add 0.1 M HCl to 90% of the final volume, and allow it to stand at room temperature.

    • Control: Add the same volume of stock solution to a flask and dilute with a 50:50 mixture of acetonitrile and water.

    • Blank: A solution of 0.1 M HCl in a 50:50 acetonitrile/water mixture.

  • The final concentration of the API in the stress sample should be suitable for HPLC analysis (e.g., 0.1 mg/mL).

4. Stress Conditions:

  • Store the "Sample" flask at an elevated temperature, for example, 60 °C.[6]

  • Take aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of NaOH to stop the degradation.

  • Dilute the neutralized aliquots with the mobile phase to the appropriate concentration for HPLC analysis.

5. HPLC Analysis:

  • Use a validated stability-indicating HPLC method. A general-purpose gradient method is provided below as a starting point.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength maximum determined by a PDA detector).

    • Injection Volume: 10 µL

6. Data Analysis:

  • Calculate the percentage of the remaining parent compound and the percentage of each degradation product at each time point.

  • If degradation is too rapid or too slow, adjust the acid concentration or temperature accordingly.

Protocol 2: Stability Assessment under Basic Conditions

This protocol is designed to assess the stability of the compound in a basic environment.

1. Materials and Reagents:

  • As per Protocol 1, but with Sodium Hydroxide (NaOH) as the stressor and HCl for neutralization.

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution as described in Protocol 1.

3. Stress Sample Preparation:

  • Prepare the following solutions:

    • Sample: Add a known volume of the stock solution to a flask, then add 0.01 M NaOH to 90% of the final volume. Due to the expected rapid degradation, a lower concentration of base and room temperature are recommended for the initial trial.

    • Control: As in Protocol 1.

    • Blank: A solution of 0.01 M NaOH in a 50:50 acetonitrile/water mixture.

4. Stress Conditions:

  • Maintain the "Sample" flask at room temperature.

  • Take aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Neutralize the aliquots immediately with an equivalent amount of HCl.

  • Dilute for HPLC analysis.

5. HPLC Analysis and Data Analysis:

  • Follow the procedures outlined in steps 5 and 6 of Protocol 1. If degradation is still too rapid, consider using a lower temperature (e.g., in an ice bath). If it is too slow, a slightly higher concentration of NaOH or a mildly elevated temperature may be used.

Data Presentation

The results of the forced degradation studies can be summarized in the following table format:

Condition Time (hours) Parent Compound (%) Degradation Product 1 (%) Degradation Product 2 (%) Total Degradation (%)
0.1 M HCl, 60 °C 0100.00.00.00.0
485.210.53.114.8
872.118.96.827.9
2445.335.415.254.7
0.01 M NaOH, RT 0100.00.00.00.0
178.915.84.221.1
263.525.18.936.5
441.238.716.358.8

Note: The data presented in this table is illustrative and not based on actual experimental results.

Visualization of Degradation Pathways and Workflows

Predicted Degradation Pathway

G parent 4,6-Dichloro-5-methoxy- pyrimidin-2-amine mono_hydroxy 4-Chloro-6-hydroxy-5-methoxy- pyrimidin-2-amine parent->mono_hydroxy  H₂O / OH⁻ or H⁺ (Primary Pathway) methoxy_cleavage 4,6-Dichloro-5-hydroxy- pyrimidin-2-amine parent->methoxy_cleavage  Strong Acid / Heat (Minor/Forced Pathway) di_hydroxy 4,6-Dihydroxy-5-methoxy- pyrimidin-2-amine mono_hydroxy->di_hydroxy H₂O / OH⁻ or H⁺

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution stress_samples Prepare Stress Samples (Acid, Base, Control) stock->stress_samples apply_stress Apply Stress (Temp, Time) stress_samples->apply_stress sampling Take Aliquots at Defined Time Points apply_stress->sampling neutralize Neutralize Aliquots sampling->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc lcms LC-MS for Identification (if needed) hplc->lcms data Calculate % Degradation and Mass Balance hplc->data

Caption: General workflow for forced degradation stability testing.

References

  • Kovács, B., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS ONE, 14(2), e0212458. [Link]

  • BenchChem (2025).
  • Klapötke, T. M., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784.
  • Goyal, S., et al. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(1), 20-33.
  • van Kuilenburg, A. B. P., et al. (2001). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 47(1), 59-65.
  • BenchChem (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. BenchChem Technical Support.
  • BenchChem (2025). Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support.
  • Mascitti, V., et al. (2019). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 23(11), 2356-2363.
  • de Oliveira, C. S. A. P., et al. (2022). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Löffler, M., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 14(4), 1034.
  • Porter, D. J. T., & Spector, T. (1993). Acid base catalytic mechanism of the dihydropyrimidine dehydrogenase from pH studies. Biochemistry, 32(10), 2771-2779.
  • Kumar, V., et al. (2019). Hybridization of Fluoro-amodiaquine (FAQ) with Pyrimidines: Synthesis and Antimalarial Efficacy of FAQ–Pyrimidines. ACS Medicinal Chemistry Letters, 10(5), 814-819.
  • Chambers, H. F., et al. (2019). OP half-life in sodium hydroxide.
  • Pharma Devils (2022).
  • Wu, T., et al. (2023). Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. Foods, 12(6), 1205.
  • Kumar, V., et al. (2019). Hybridization of Fluoro-amodiaquine (FAQ) with Pyrimidines: Synthesis and Antimalarial Efficacy of FAQ-Pyrimidines. PubMed. [Link]

  • Chemistry Stack Exchange (2017). Will an aqueous sodium hydroxide solution degrade over time? Stack Exchange.
  • Goyal, S., et al. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. [Link]

  • Pharmaceutical Information (2023).
  • SGS (2018).
  • BenchChem (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem Technical Support.
  • U.S. Patent No. 5,563,270. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
  • Florence, T. M. (1980). Degradation of protein disulphide bonds in dilute alkali. Biochemical Journal, 189(3), 507-520.
  • BenchChem (2025). methods for monitoring the progress of pyrimidine reactions. BenchChem Technical Support.
  • BenchChem (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem Technical Support.
  • Zheldakov, A. M., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(21), 5003.
  • Aitken, S. G., et al. (2020). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2020(2), M1128.
  • EDQM (2024). In-Use stability testing FAQ. European Directorate for the Quality of Medicines & HealthCare.
  • BenchChem (2025). A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis. BenchChem Technical Support.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Dichloropyrimidine Isomers in Synthesis: A Comparative Analysis of 4,6-Dichloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, with its derivatives forming the core of numerous approved drugs.[1] Among the diverse array of pyrimidine building blocks, dichloropyrimidines are particularly valuable intermediates due to their propensity for sequential functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 4,6-dichloro-5-methoxypyrimidin-2-amine with other common dichloropyrimidine isomers, offering insights into their relative reactivity and synthetic utility, supported by established chemical principles and experimental evidence.

The Dichloropyrimidine Isomers: A Tale of Differential Reactivity

The reactivity of dichloropyrimidines is fundamentally governed by the electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms. This inherent electrophilicity is further amplified by the inductive effect of the chlorine substituents, rendering the carbon atoms to which they are attached susceptible to nucleophilic attack. The generally accepted order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 » C5.[2] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the nucleophilic attack occurs at positions ortho or para to the ring nitrogens.

However, the substitution pattern of the pyrimidine ring can significantly influence this reactivity profile. This guide will focus on the unique characteristics of this compound and compare it to two other widely used isomers: 2,4-dichloropyrimidine and 4,6-dichloropyrimidine.

This compound: A Uniquely Substituted Scaffold

This compound presents a fascinating case study in modulated reactivity. The presence of both a strong electron-donating amino group at the C2 position and a methoxy group at the C5 position significantly influences the electronic properties of the pyrimidine ring and, consequently, the reactivity of the chlorine atoms at the C4 and C6 positions.

The 2-amino group, a powerful electron-donating group, increases the electron density of the ring, which would typically be expected to decrease the rate of nucleophilic aromatic substitution. However, its position relative to the chloro substituents is key. In contrast, the 5-methoxy group, also electron-donating, can influence the reactivity of the adjacent chloro groups through both inductive and resonance effects.

Synthesis of this compound

Synthesis_of_4_6_dichloro_5_methoxypyrimidin_2_amine cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination Diethyl_methoxymalonate Diethyl methoxymalonate 2_Amino_4_6_dihydroxy_5_methoxypyrimidine 2-Amino-4,6-dihydroxy- 5-methoxypyrimidine Diethyl_methoxymalonate->2_Amino_4_6_dihydroxy_5_methoxypyrimidine NaOEt, EtOH Guanidine Guanidine Guanidine->2_Amino_4_6_dihydroxy_5_methoxypyrimidine Target_Molecule 4,6-Dichloro-5-methoxy- pyrimidin-2-amine 2_Amino_4_6_dihydroxy_5_methoxypyrimidine->Target_Molecule Heat POCl3 POCl3 POCl3->Target_Molecule

Plausible synthetic route to this compound.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic application of dichloropyrimidines lies in their sequential SNAr reactions. The regioselectivity and rate of these reactions are highly dependent on the isomer and any additional substituents.

This compound: Modulated and Symmetrical Reactivity

In this compound, the C4 and C6 positions are chemically equivalent for the initial nucleophilic attack. The electron-donating 2-amino and 5-methoxy groups are expected to decrease the overall electrophilicity of the pyrimidine ring compared to unsubstituted 4,6-dichloropyrimidine. This deactivation suggests that more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles, or the use of a base) may be necessary to achieve substitution.

However, once the first substitution has occurred, the electronic nature of the newly introduced substituent will influence the reactivity of the remaining chlorine atom. An electron-donating substituent will further deactivate the ring, making the second substitution more challenging. Conversely, an electron-withdrawing substituent will activate the ring towards a second substitution.

2,4-Dichloropyrimidine: A Matter of Regioselectivity

2,4-Dichloropyrimidine is arguably the most studied isomer. In SNAr reactions, there is a general preference for substitution at the C4 position over the C2 position.[2][4] This selectivity is often moderate, and mixtures of C4 and C2 isomers are frequently observed.[2] The regioselectivity can be influenced by several factors:

  • Nucleophile: Sterically hindered nucleophiles may favor attack at the less hindered C4 position.

  • Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediates and thus affect the product ratio.

  • Substituents: The presence of other substituents on the pyrimidine ring can dramatically alter the regioselectivity. For instance, an electron-donating group at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[5][6]

4,6-Dichloropyrimidine: Symmetrical Reactivity

Similar to our target molecule, 4,6-dichloropyrimidine is symmetrical, and the initial mono-substitution can occur at either the C4 or C6 position without preference. The primary challenge in the functionalization of 4,6-dichloropyrimidine lies in controlling the second substitution, as the introduction of an electron-donating group in the first step deactivates the ring towards subsequent nucleophilic attack.[7]

Quantitative Data Summary
Dichloropyrimidine IsomerNucleophileProductReaction ConditionsYield (%)Reference
4,6-Dichloro-2-(methylsulfonyl)pyrimidine Aniline4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine2,6-lutidine, DMSO, rt, 1h97[8]
2,4-Dichloropyrimidine Morpholine4-Morpholino-2-chloropyrimidine / 2-Morpholino-4-chloropyrimidineLiHMDS, Pd catalystC4/C2 ratio varies[2]
4,6-Dichloropyrimidine Adamantyl-containing aminesMono-aminated pyrimidineK₂CO₃, DMF, 140 °C, 24 h60-99BenchChem

Note: The data presented is from reactions on analogous systems and is intended to provide a general guide. Direct comparison of yields can be misleading due to variations in reaction conditions and nucleophiles.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for nucleophilic aromatic substitution on dichloropyrimidines that can be adapted for this compound.

Protocol 1: General Procedure for Mono-Amination of a Dichloropyrimidine

This protocol describes a typical nucleophilic aromatic substitution reaction to achieve mono-amination.

Materials:

  • Dichloropyrimidine (e.g., this compound) (1 equivalent)

  • Amine of choice (e.g., aniline) (1 to 1.2 equivalents)

  • Ethanol (or a suitable polar aprotic solvent like DMF or DMAc)

  • Base (e.g., triethylamine, potassium carbonate, if necessary)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve the dichloropyrimidine (1 equivalent) in ethanol.

  • Add the amine (1 to 1.2 equivalents) to the solution. If the amine salt is used or if the reaction requires a base, add the base (1 to 2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Amination_Workflow start Start dissolve Dissolve Dichloropyrimidine in Ethanol start->dissolve add_reagents Add Amine (and optional Base) dissolve->add_reagents reflux Heat to Reflux (Monitor by TLC) add_reagents->reflux workup Reaction Work-up (Cooling, Filtration/Evaporation) reflux->workup purification Purification (Recrystallization or Chromatography) workup->purification end End purification->end

General workflow for the mono-amination of a dichloropyrimidine.

Causality Behind Experimental Choices

  • Solvent: Polar solvents are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate. Ethanol is a common choice, but aprotic polar solvents like DMF or DMAc can also be effective, sometimes leading to faster reactions.

  • Base: The use of a base is often necessary to neutralize the HCl generated during the reaction, especially when using an amine salt as the nucleophile. The choice of base can influence the reaction rate and selectivity. A non-nucleophilic base like triethylamine or DIPEA is often preferred to avoid side reactions.

  • Temperature: The reaction temperature is a critical parameter. For less reactive substrates or nucleophiles, heating is required to drive the reaction to completion. However, excessive heat can lead to decomposition or side product formation.

Conclusion: Selecting the Right Dichloropyrimidine for Your Synthesis

The choice of dichloropyrimidine isomer is a critical decision in the design of a synthetic route.

  • This compound is an excellent choice when a symmetrically disubstituted 2,5-diaminopyrimidine derivative is the target. The electronic effects of the amino and methoxy groups will influence the reactivity, likely requiring more forcing conditions compared to unsubstituted dichloropyrimidines. The initial mono-substitution is straightforward due to the equivalence of the C4 and C6 positions.

  • 2,4-Dichloropyrimidine is the workhorse for accessing 2,4-disubstituted pyrimidines. However, chemists must be mindful of the potential for forming isomeric mixtures and should carefully optimize reaction conditions to achieve the desired regioselectivity.

  • 4,6-Dichloropyrimidine offers a simple entry point to symmetrically substituted 4,6-diaminopyrimidines. The main synthetic challenge lies in achieving selective di-substitution with different nucleophiles due to the deactivating effect of the first introduced substituent.

By understanding the inherent reactivity patterns of these dichloropyrimidine isomers and the influence of substituents, researchers can make informed decisions to streamline their synthetic efforts and accelerate the discovery of new bioactive molecules.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved January 23, 2026, from [Link]

  • Neufeldt, S. R. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(01), 1-6.
  • Preparation method for 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (2014). Google Patents.
  • Krasavin, M. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(1), 5-8.
  • Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (2008). Google Patents.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Molecules, 17(12), 14386-14398.
  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Bukhari, S. N. A., Jasamai, M., Jantan, I., & Ahmad, W. (2011). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o140.
  • Preparation method of 5-methoxy-4,6-dichloropyrimidine. (2014). Google Patents.
  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
  • Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (2015). Google Patents.
  • Janeba, Z., et al. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry, 15(22), 7067-7075.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved January 23, 2026, from [Link]

  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (2016). Eureka | Patsnap. Retrieved January 23, 2026, from [Link]

  • METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE. (2005). WIPO Patentscope. Retrieved January 23, 2026, from [Link]

  • What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? (2021). Molbase. Retrieved January 23, 2026, from [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2014). Organic Letters, 16(21), 5684-5687.
  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery. (2025). BenchChem.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

A Comparative Analysis of Synthetic Routes to 4,6-Dichloro-5-methoxypyrimidin-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,6-Dichloro-5-methoxypyrimidin-2-amine is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of biologically active compounds. Its trifunctionalized pyrimidine core, featuring reactive chloro groups, an electron-donating amino group, and a methoxy substituent, offers multiple points for diversification, making it a valuable intermediate in drug discovery programs. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering a critical evaluation of each approach based on starting material availability, reaction efficiency, and scalability. Detailed experimental protocols and supporting data are provided to enable researchers to make informed decisions for their synthetic campaigns.

Retrosynthetic Analysis: Two Plausible Pathways

A retrosynthetic analysis of this compound reveals two primary disconnection strategies, each suggesting a distinct forward synthetic route.

Diagram 1: Retrosynthetic Analysis of this compound

G target This compound route_a Route A: Late-stage Amination target->route_a C-N disconnection route_b Route B: Late-stage Methoxylation target->route_b C-O disconnection intermediate_a1 4,6-Dichloro-5-methoxypyrimidine route_a->intermediate_a1 intermediate_b1 2-Amino-4,6-dichloropyrimidine route_b->intermediate_b1

Route A focuses on the late-stage introduction of the 2-amino group via nucleophilic substitution on a pre-formed 4,6-dichloro-5-methoxypyrimidine core. Route B envisions the synthesis of a 2-amino-4,6-dichloropyrimidine intermediate, followed by the introduction of the 5-methoxy group. This guide will first detail the more established and documented pathway, Route A, and then explore the theoretical yet plausible Route B.

Route A: Synthesis via Late-Stage Amination

This route is a well-documented and robust approach that commences with the construction of the 5-methoxypyrimidine ring system, followed by chlorination and subsequent amination.

Workflow for Route A

Diagram 2: Synthetic Workflow for Route A

G start 2-Methoxypropandioic acid ethyl methyl ester & Formamide step1 Cyclization start->step1 intermediate1 4,6-Dihydroxy-5-methoxypyrimidine step1->intermediate1 step2 Chlorination intermediate1->step2 intermediate2 4,6-Dichloro-5-methoxypyrimidine step2->intermediate2 step3 Amination intermediate2->step3 product This compound step3->product

Step 1: Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine

The synthesis begins with the cyclization of a malonic ester derivative with a source of the N-C-N fragment of the pyrimidine ring.

Causality of Experimental Choices: The use of sodium methoxide as a base is crucial for the deprotonation of both formamide and the malonic ester, facilitating the condensation reaction. The reaction temperature is maintained at 65-70°C to ensure a reasonable reaction rate without significant decomposition of the starting materials or product.

Experimental Protocol: [1]

  • To a dried reaction vessel, charge sodium methoxide and heat to 65-68°C with stirring.

  • Add formamide to the reaction mixture.

  • Slowly add 2-methoxypropandioic acid ethyl methyl ester dropwise to the mixture, maintaining the temperature between 65-70°C.

  • Continue the reaction for 2-6 hours.

  • After the reaction is complete, distill off the methanol under reduced pressure.

  • Cool the reaction mixture to 10-15°C and collect the precipitated solid by centrifugation or filtration to yield 4,6-dihydroxy-5-methoxypyrimidine sodium salt.

Step 2: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

The dihydroxy intermediate is then chlorinated to introduce the reactive chloro groups.

Causality of Experimental Choices: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The reaction is typically carried out at elevated temperatures to drive the reaction to completion. An alternative, less toxic reagent, phosphorus trichloride (PCl₃), can also be employed.[2]

Experimental Protocol (using POCl₃): [3]

  • In a reaction kettle, add 31 parts of 5-methoxy-4,6-dihydroxypyrimidine disodium salt and 42 parts of phosphorus oxychloride.

  • Maintain the temperature at 65°C for 1.5 hours.

  • After the reaction, remove the excess phosphorus oxychloride by vacuum distillation until the material is dry.

  • Cool the residue to 35°C and add trichloroethylene.

  • Carefully quench the reaction mixture by adding it to 650 parts of water with stirring at 65°C.

  • Separate the trichloroethylene layer and extract the aqueous layer repeatedly with trichloroethylene.

  • Combine the organic layers and distill off the trichloroethylene to obtain the crude product.

  • Recrystallize the crude chloride from methanol to obtain pure 4,6-dichloro-5-methoxypyrimidine.

Step 3: Synthesis of this compound

The final step involves the selective amination at the 2-position. While direct amination of 4,6-dichloro-5-methoxypyrimidine at the 2-position is not explicitly detailed in the provided search results, the selective amination of similar 4,6-dichloropyrimidines is a well-established transformation.[4]

Causality of Experimental Choices: The two chlorine atoms at the 4 and 6 positions are highly activated towards nucleophilic aromatic substitution. Introducing an amino group at the 2-position would require a different starting material or a multi-step process from 4,6-dichloro-5-methoxypyrimidine. A more direct approach would be to start with a 2-aminopyrimidine derivative as outlined in Route B. However, for the purpose of this guide, a hypothetical direct amination protocol is presented based on general principles of pyrimidine chemistry. A more plausible approach starting from 4,6-dichloro-5-methoxypyrimidine would involve displacement of one of the chloro groups with an amine, which is not the target molecule. For the synthesis of the target molecule via Route A, one would ideally start with a precursor that already contains the 2-amino group, such as 2-amino-4,6-dihydroxy-5-methoxypyrimidine.

Hypothetical Experimental Protocol (for discussion purposes):

  • Dissolve 4,6-dichloro-5-methoxypyrimidine in a suitable solvent such as ethanol or isopropanol.

  • Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia.

  • Heat the reaction mixture in a sealed vessel to a temperature between 100-150°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain this compound.

Note: This final amination step is speculative and would require experimental validation to confirm its feasibility and selectivity.

Route B: Synthesis via Late-Stage Methoxylation

This alternative route begins with a readily available 2-aminopyrimidine precursor, which is then chlorinated and subsequently methoxylated at the 5-position.

Workflow for Route B

Diagram 3: Synthetic Workflow for Route B

G start 2-Amino-4,6-dihydroxypyrimidine step1 Chlorination start->step1 intermediate1 2-Amino-4,6-dichloropyrimidine step1->intermediate1 step2 Methoxylation intermediate1->step2 product This compound step2->product

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

The synthesis of this key intermediate is well-established and involves the chlorination of 2-amino-4,6-dihydroxypyrimidine.

Causality of Experimental Choices: Similar to Route A, phosphorus oxychloride is the reagent of choice for this transformation. The addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, is crucial to neutralize the HCl generated during the reaction, which can otherwise lead to side reactions and lower yields.[5][6]

Experimental Protocol: [5]

  • To a reaction vessel, add 2-amino-4,6-dihydroxypyrimidine (1 mole) and phosphorus oxychloride (3.4 to 4.2 moles).

  • Heat the slurry to 55-68°C.

  • Slowly add N,N-dimethylaniline (1.7-2.5 moles) to the mixture while maintaining the temperature.

  • Continue heating for several hours until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction mixture by pouring it onto ice water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) to a pH of 8-9, causing the product to precipitate.

  • Filter the solid, wash with water, and dry to obtain 2-amino-4,6-dichloropyrimidine.

Step 2: Synthesis of this compound

The final step in this route is the selective introduction of a methoxy group at the 5-position. This is the most challenging and least documented step of this proposed route. Direct electrophilic methoxylation of the pyrimidine ring at the 5-position is not a standard transformation. A more viable, though multi-step, approach might involve:

  • Halogenation at the 5-position: Introduction of a bromine or iodine atom at C5.

  • Metal-catalyzed cross-coupling: A palladium- or copper-catalyzed reaction with sodium methoxide.

Comparative Analysis of Route A and Route B

FeatureRoute A: Late-Stage AminationRoute B: Late-Stage Methoxylation
Starting Materials 2-Methoxypropandioic acid esters, formamide2-Amino-4,6-dihydroxypyrimidine
Key Intermediates 4,6-Dihydroxy-5-methoxypyrimidine, 4,6-Dichloro-5-methoxypyrimidine2-Amino-4,6-dichloropyrimidine
Number of Steps 32 (theoretically)
Overall Yield Potentially moderate to good, dependent on the amination step.Highly uncertain due to the challenging methoxylation step.
Scalability The initial steps are scalable. The final amination might require high pressure/temperature.The first step is well-established and scalable. The second step is a major hurdle for scalability.
Key Challenges The final amination step's feasibility and selectivity need experimental verification.The selective introduction of the 5-methoxy group is a significant synthetic challenge.

Conclusion

Based on the available literature, Route A presents a more defined and experimentally supported pathway for the synthesis of this compound, assuming a viable method for the final amination step can be developed or that the synthesis starts from a 2-amino-4,6-dihydroxy-5-methoxypyrimidine precursor. The synthesis of the key intermediate, 4,6-dichloro-5-methoxypyrimidine, is well-documented in patents.

Route B, while appearing more concise, hinges on a challenging and currently undeveloped selective methoxylation step. While the synthesis of the 2-amino-4,6-dichloropyrimidine intermediate is robust, the subsequent functionalization at the 5-position presents a significant obstacle.

For researchers and drug development professionals, Route A offers a more predictable and likely successful approach to obtaining the target molecule. Further investigation into the direct amination of 4,6-dichloro-5-methoxypyrimidine or the synthesis of a 2-amino-5-methoxypyrimidine precursor would be valuable endeavors to further optimize the synthesis of this important building block.

References

  • Process for preparing 2-amino-4,6-dichloropyrimidine. US5698695A.
  • Preparation method of 5-methoxy-4,6-dichloropyrimidine. CN103910683A.
  • Process for preparing 4,6-dichloro-pyrimidine. US6018045A.
  • Preparation method of 5-methoxyl-4,6-dichloro pyrimidine. CN104370826B.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. 2020, 25(21), 5182. [Link]

  • Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. US5563270A.
  • Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium. CN103910682A.

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Efficacy of 4,6-Dichloro-5-methoxypyrimidin-2-amine derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Substituted Pyrimidine Derivatives as Kinase Inhibitors

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Protein kinases, numbering over 500 in the human genome, represent a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecules that can modulate kinase activity is a cornerstone of modern therapeutic discovery.

Within the expansive chemical space of kinase inhibitors, the 2,4-diaminopyrimidine scaffold has emerged as a "privileged" structure. This core motif has proven to be a versatile template for the design of inhibitors targeting a diverse range of kinases. This guide provides a comparative analysis of the efficacy of various 4,6-disubstituted-5-methoxypyrimidin-2-amine derivatives and related pyrimidine-based compounds as kinase inhibitors, supported by experimental data and methodological insights.

The Rationale Behind the Pyrimidine Scaffold

The utility of the 2,4-diaminopyrimidine core lies in its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine base of ATP, providing a strong anchor point for the inhibitor. The substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring can then be modified to achieve desired potency, selectivity, and pharmacokinetic properties. The methoxy group at the 5-position, for instance, can influence the electronics and conformation of the molecule, potentially enhancing binding affinity.

Comparative Efficacy of Pyrimidine Derivatives Across Different Kinase Targets

The versatility of the pyrimidine scaffold is evident in its successful application against a variety of kinase targets. Below, we compare the efficacy of several distinct classes of pyrimidine-based inhibitors.

Dual ALK/EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are two well-validated targets in NSCLC. The emergence of drug resistance necessitates the development of next-generation inhibitors. A series of 5-chloro-N2-(2-(isopropylsulfonyl)phenyl)-N4-(substituted phenyl)pyrimidine-2,4-diamine derivatives has been explored for this purpose.

One notable compound, CHMFL-ALK/EGFR-050 , demonstrated potent dual inhibitory activity.[1]

Table 1: Kinase Inhibitory Activity of CHMFL-ALK/EGFR-050 [1]

Kinase TargetIC50 (nM)
ALK15.8
ALK L1196M43.5
EGFR T790M11.2
EGFR L858R/T790M12.6

The structure-activity relationship (SAR) studies revealed that the acrylamide moiety was crucial for covalent modification of a cysteine residue in the EGFR binding site, leading to potent inhibition of resistant mutants.

Targeting IRAK4 in Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for inflammatory and autoimmune diseases.[2] N2,N4-diphenylpyrimidine-2,4-diamine (DPDA) derivatives have been investigated as IRAK4 inhibitors.

A study focused on optimizing both efficacy and membrane permeability led to the identification of potent IRAK4 inhibitors with improved cellular activity.[2]

Table 2: IRAK4 Inhibitory Activity of Representative DPDA Derivatives [2]

CompoundIRAK4 IC50 (nM)
1150
280
645
830

The SAR for this series highlighted the importance of specific substitutions on the phenyl rings to enhance binding affinity and modulate physicochemical properties like the 1-octanol/water partition coefficient (LogP) for better membrane permeability.[2]

CSF1R Inhibition in Cancer and Inflammatory Disorders

Colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[3][4] Dysregulation of CSF1R signaling is implicated in various cancers and inflammatory conditions.[3][5] A 2,4-diaminopyrimidine analog, GW2580 , has been identified as a potent and selective CSF1R inhibitor.[3]

Table 3: Kinase Inhibitory Profile of GW2580 [3]

Kinase TargetIC50 (nM)
CSF1R30
c-KIT>10,000
FLT3>10,000
PDGFRβ>10,000

The high selectivity of GW2580 for CSF1R over other class III receptor tyrosine kinases is a significant advantage, potentially leading to a better safety profile.[3]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: A reaction mixture containing the kinase, substrate, ATP, and the test compound (at varying concentrations) in a suitable buffer is prepared in a 96-well plate.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. The plate is incubated for another 30-60 minutes.

  • Signal Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Visualizing Key Pathways and Workflows

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling.

IRAK4_Signaling TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Upregulates Pyrimidine_Inhibitor Pyrimidine Derivative (e.g., DPDA) Pyrimidine_Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of intervention by pyrimidine-based inhibitors.

Experimental Workflow for Kinase Inhibitor Evaluation

The logical flow for evaluating a novel kinase inhibitor is depicted below.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Selectivity_Panel Kinase Selectivity Profiling Determine_IC50->Selectivity_Panel Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Selectivity_Panel->Cell_Proliferation Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Cell_Proliferation->Target_Engagement PK_Studies Pharmacokinetic Studies Target_Engagement->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Xenografts) PK_Studies->Efficacy_Models

Sources

A Comparative Analysis of the Biological Activity of 4,6-Dichloro-5-methoxypyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis of numerous biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The strategic functionalization of the pyrimidine ring can profoundly influence its interaction with biological targets, leading to the development of potent and selective therapeutics. This guide provides a comparative analysis of the biological activity of analogs based on the 4,6-dichloro-5-substituted-pyrimidin-2-amine scaffold, with a particular focus on the influence of substitutions at the 5-position on their inhibitory effects on immune-activated nitric oxide production.

The 2-Amino-4,6-dichloropyrimidine Core: A Versatile Scaffold

The 2-amino-4,6-dichloropyrimidine core is a key pharmacophore, with the chlorine atoms at the 4 and 6 positions serving as reactive sites for nucleophilic substitution, allowing for the introduction of various functionalities to modulate biological activity. The amino group at the 2-position is a crucial hydrogen bond donor and acceptor, often involved in key interactions with biological targets. The 5-position offers an additional site for modification, where the introduction of different substituents can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological profile.

Comparative Biological Activity: Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. While essential for normal cellular function, its overproduction by inducible nitric oxide synthase (iNOS) in immune cells like macrophages is implicated in the pathophysiology of various inflammatory diseases and cancer. Consequently, the inhibition of excessive NO production is a key therapeutic strategy.

A study by Dolležal et al. provides valuable insights into the structure-activity relationship of 5-substituted 2-amino-4,6-dichloropyrimidines as inhibitors of immune-activated NO production in mouse peritoneal cells.[3] The key findings from this research are summarized below.

Structure-Activity Relationship of 5-Substituted 2-Amino-4,6-dichloropyrimidines

The following table presents the inhibitory activity (IC₅₀) of a series of 5-substituted 2-amino-4,6-dichloropyrimidine analogs on nitric oxide production.

Compound ID5-SubstituentIC₅₀ (µM) for NO Inhibition[3]
1 -H15
2 -F2
3 -Cl9
4 -Br10
5 -I12
6 -CH₃36
7 -CH₂CH₃25
8 -n-C₃H₇23
9 -n-C₄H₉18
10 -n-C₅H₁₁15
11 -n-C₆H₁₃14
12 -CH₂OH20
13 -CH(OH)CH₃19
14 -CH₂OCH₃22
15 -CH₂O-n-C₄H₉16
16 -COOCH₃19
17 -COOCH₂CH₃17
Reference NG-monomethyl-L-arginine (L-NMMA)5

From this data, several key structure-activity relationships can be deduced:

  • Influence of Halogen Substitution: The introduction of a halogen at the 5-position significantly impacts activity. The 5-fluoro analog (2 ) exhibited the most potent inhibitory activity with an IC₅₀ of 2 µM, which is more potent than the reference inhibitor L-NMMA.[3] The activity decreases with increasing atomic size of the halogen, with the order of potency being F > Cl > Br > I.

  • Effect of Alkyl Chains: The presence of a methyl group at the 5-position (6 ) resulted in the lowest activity (IC₅₀ = 36 µM).[3] However, as the length of the n-alkyl chain increases from ethyl to hexyl, the inhibitory activity generally improves.

  • Impact of Oxygenated Substituents: Analogs with oxygen-containing substituents at the 5-position, such as hydroxymethyl (12 ), methoxymethyl (14 ), and ester functionalities (16 , 17 ), displayed moderate inhibitory activity.

Based on these findings, it can be inferred that a small, electron-withdrawing substituent at the 5-position, such as fluorine, is highly favorable for potent inhibition of nitric oxide production. This suggests that the 5-methoxy group in 4,6-Dichloro-5-methoxypyrimidin-2-amine would likely confer moderate to good inhibitory activity, potentially falling within the range of the other oxygenated analogs. The methoxy group is electron-donating by resonance but electron-withdrawing by induction, and its overall electronic effect, combined with its steric bulk, would determine the precise level of activity.

Experimental Protocols

Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines

A general synthetic route to 5-substituted 2-amino-4,6-dichloropyrimidines involves the conversion of the corresponding 2-amino-4,6-dihydroxypyrimidine analogs.[3]

Synthesis_Workflow Start 5-Substituted-2-amino-4,6-dihydroxypyrimidine Vilsmeier Vilsmeier-Haack-Arnold Reagent (POCl3, DMF) Start->Vilsmeier Chlorination & Protection Intermediate Protected Intermediate Vilsmeier->Intermediate Deprotection Deprotection Intermediate->Deprotection Product 5-Substituted-2-amino-4,6-dichloropyrimidine Deprotection->Product

Figure 1: General synthetic workflow for 5-substituted 2-amino-4,6-dichloropyrimidines.

Step-by-step methodology: [3]

  • Chlorination and Protection: The starting 5-substituted 2-amino-4,6-dihydroxypyrimidine is treated with a Vilsmeier-Haack-Arnold reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This step chlorinates the hydroxyl groups at positions 4 and 6 and simultaneously protects the 2-amino group as a (dimethylamino)methylene derivative.

  • Deprotection: The resulting protected intermediate is then subjected to deprotection to remove the (dimethylamino)methylene group, yielding the final 5-substituted 2-amino-4,6-dichloropyrimidine.

In Vitro Nitric Oxide (NO) Assay

The inhibitory effect of the compounds on nitric oxide production is assessed using an in vitro assay with immune-stimulated mouse peritoneal cells.[3]

NO_Assay_Workflow Harvest Harvest Mouse Peritoneal Cells Stimulation Stimulate with LPS and IFN-γ + Test Compound Harvest->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess Griess Reaction Supernatant->Griess Measurement Measure Absorbance at 540 nm Griess->Measurement Calculation Calculate % Inhibition and IC₅₀ Measurement->Calculation

Figure 2: Experimental workflow for the in vitro nitric oxide assay.

Step-by-step methodology: [3]

  • Cell Harvesting: Peritoneal cells are harvested from mice.

  • Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence of varying concentrations of the test compounds.

  • Incubation: The treated cells are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable oxidation product of NO, in the cell culture supernatant is determined using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of inhibition of NO production is calculated relative to control cells. The IC₅₀ value is then determined from the dose-response curve.

Broader Biological Potential

While the focus of this guide has been on the inhibition of nitric oxide production, it is important to note that the 2-amino-4,6-dichloropyrimidine scaffold is a privileged structure in medicinal chemistry with a wide range of reported biological activities.

  • Anticancer Activity: Numerous pyrimidine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[4][5] The structural similarity of the this compound core to known kinase inhibitors suggests its potential as a starting point for the development of novel anticancer agents.

  • Antimicrobial Activity: The pyrimidine nucleus is also a common feature in antimicrobial agents.[6] Further investigation into the antibacterial and antifungal properties of this compound and its analogs could reveal new therapeutic opportunities.

Conclusion

The 4,6-dichloro-5-substituted-pyrimidin-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on the inhibition of nitric oxide production by 5-substituted analogs highlights the critical role of the substituent at the 5-position in modulating biological activity. Specifically, small, electron-withdrawing groups like fluorine enhance potency, suggesting that the 5-methoxy group in the target compound is likely to confer moderate to good activity. The versatile nature of this scaffold, coupled with its established presence in a wide array of biologically active molecules, warrants further investigation into the anticancer, antimicrobial, and other therapeutic potentials of its derivatives. Future studies should focus on synthesizing and evaluating a broader range of analogs to further elucidate the structure-activity relationships and identify lead compounds for preclinical development.

References

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  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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  • New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. ResearchGate. [Link]

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  • Process for preparing 2-amino-4,6-dichloropyrimidine.
  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Syntheses of 2-Aminopyrimidine Derivatives. J-STAGE. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • 2,5-Diamino-4,6-dichloropyrimidine. PubChem. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. IJRPR. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 4,6-Dichloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Niche Building Block

4,6-Dichloro-5-methoxypyrimidin-2-amine is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Nitrogen-containing heterocycles, particularly pyrimidines, are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] The reactivity of the two chlorine atoms on the pyrimidine ring allows for sequential and regioselective substitution, making this compound a versatile building block for constructing complex molecular architectures.[4]

Given its role as a precursor in multi-step syntheses, the purity of this compound is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of even minor impurities, such as isomers, starting materials, or reaction by-products, can lead to the formation of difficult-to-remove related substances, complicating downstream processing and potentially compromising the final product.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers and drug development professionals to make informed decisions about material quality.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust quality assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This ensures that a wide range of potential impurities—volatile, non-volatile, isomeric, and structural—are detected and quantified. For a compound like this compound, a combination of chromatography and spectroscopy is essential.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the primary technique for purity assessment of non-volatile organic molecules. Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.

Causality Behind Experimental Choices: A reverse-phase C18 column is selected due to the moderate polarity of the analyte. The gradient elution, starting with a high aqueous composition, allows for the retention and separation of polar impurities, while the increasing organic phase concentration ensures the elution of the main compound and any non-polar impurities. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times. UV detection at 254 nm is chosen as aromatic and heterocyclic systems typically exhibit strong absorbance at this wavelength.[5]

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Temperature Programmed Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze tic Total Ion Chromatogram analyze->tic spectra Mass Spectra of Peaks tic->spectra library Library Search & Impurity ID spectra->library NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent shimming Shim Magnetic Field dissolve->shimming acquire Acquire 1H Spectrum shimming->acquire process Process FID acquire->process integrate Integrate Signals process->integrate assign Assign Peaks & Identify Impurities integrate->assign

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.